3-(1H-indazol-7-yl)propanoic acid
Description
Properties
CAS No. |
1509410-53-0 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of 7-Substituted Indazole Derivatives
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a cornerstone in modern medicinal chemistry.[1][2] While rare in nature, synthetic indazole derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their classification as "privileged structures."[1][3] This privileged status stems from their ability to serve as versatile scaffolds that can interact with a multitude of biological targets through various non-covalent interactions. The two nitrogen atoms of the pyrazole ring act as both hydrogen bond donors and acceptors, while the fused benzene ring provides a platform for hydrophobic interactions and further functionalization.
Among the various positions for substitution on the indazole ring, the C7-position holds particular strategic importance. Modifications at this position can profoundly influence the molecule's steric and electronic properties, directly impacting its binding affinity, target selectivity, and pharmacokinetic profile.[3][4] For instance, introducing electron-withdrawing groups at C7 has been shown to be critical for potent inhibition of enzymes like nitric oxide synthase.[3][4] This guide provides a comprehensive overview of the diverse biological activities of 7-substituted indazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Part 1: Anticancer Activity - Targeting the Engines of Malignancy
The development of indazole-based anticancer agents has been a highly fruitful area of research, culminating in several FDA-approved drugs.[1][5] Many 7-substituted indazoles exert their effects by inhibiting protein kinases, enzymes that are often dysregulated in cancer and drive tumor growth, proliferation, and survival.
Mechanism of Action: Kinase Inhibition
Kinase inhibition remains the most prominent mechanism for the anticancer effects of indazole derivatives. The indazole scaffold is an effective "hinge-binding" fragment, forming key hydrogen bonds with the backbone of the kinase ATP-binding pocket.[6]
-
VEGFR/PDGFR/FGFR Inhibition: A significant number of indazole derivatives, including the approved drug Pazopanib, function as multi-targeted tyrosine kinase inhibitors.[7][8] They primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[8][9] These receptors are crucial for angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[9] By blocking these signaling pathways, these inhibitors effectively cut off the tumor's blood supply.[9] Pazopanib, a synthetic indazolylpyrimidine, is a potent inhibitor of VEGFR-1, -2, and -3, PDGFR-α and -β, and FGFR-1 and -3.[10]
-
AXL Kinase Inhibition: The AXL receptor tyrosine kinase is a member of the TAM (TYRO3, AXL, MER) subfamily and its upregulation is associated with poor prognosis and acquired drug resistance in numerous cancers.[11][12] Fragment-based drug discovery approaches have successfully identified 7-substituted indazoles as potent AXL inhibitors, offering a promising strategy to overcome resistance to standard therapies.[11][13]
-
Other Kinase Targets: The versatility of the scaffold allows for the targeting of other kinases. Derivatives have been developed as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, and Polo-Like Kinase 4 (PLK4), which is involved in cell cycle regulation.[5][14]
Caption: Simplified VEGFR/PDGFR signaling pathway inhibited by Pazopanib.
Other Anticancer Mechanisms
Beyond kinase inhibition, 7-substituted indazoles can induce cancer cell death through other pathways:
-
Apoptosis Induction: Certain derivatives trigger programmed cell death (apoptosis) by modulating the levels of key regulatory proteins. For example, compound 2f was shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2 in breast cancer cells.[15] Others may affect the p53/MDM2 pathway.[6]
-
Cell Cycle Arrest: N-(7-indazolyl)benzenesulfonamide derivatives have been identified as potent cell cycle inhibitors, arresting cancer cells at specific checkpoints and preventing their proliferation.[16] One potent derivative, 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide, exhibited an IC50 of 0.44 µM against L1210 murine leukemia cells.[16]
Data Summary: Anticancer Activity
| Compound ID | 7-Substituent | Other Key Substituents | Target(s) | IC50 Value (µM) | Cell Line(s) | Reference |
| Pazopanib | N/A (core structure) | N-methyl-benzenesulfonamide | VEGFR, PDGFR, c-Kit | 0.01-0.08 | Various | [7][8] |
| Compound 6o | N/A (core structure) | 3-amine, 5-aryl | p53/MDM2 pathway | 5.15 | K562 (leukemia) | [6] |
| Compound 3b | Benzylidene | 3-(3,4-dimethoxyphenyl) | N/A (Cytotoxic) | 27.20 | WiDr (colorectal) | [17] |
| Compound 2f | N/A (core structure) | C6-(piperazinyl-pyridinyl) | Apoptosis induction | 0.23 | 4T1 (breast) | [15][18] |
| Indazole-7-carbonitrile | -CN | None | nNOS, eNOS | 1.2, 1.8 | N/A (Enzymatic) | [4] |
Featured Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.
Materials:
-
Recombinant human kinase (e.g., AXL, VEGFR2)
-
Kinase-specific peptide substrate
-
Test compound (7-substituted indazole derivative) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT, Brij-35)[12]
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
White, opaque 384-well microplates
-
Multimode plate reader
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM. Dilute further in assay buffer to achieve final assay concentrations (e.g., 10 µM to 0.1 nM).
-
Assay Plate Setup:
-
Add 2.5 µL of diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture in assay buffer to each well.
-
Gently mix and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Add 5 µL of ATP solution (at a concentration near its Km for the specific kinase) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The exact time depends on the kinase's activity.
-
Stop Reaction & Detection:
-
Stop the reaction by adding the detection reagent as per the manufacturer's instructions. This reagent typically quenches the kinase reaction and initiates a signal-generating process.
-
Incubate as required by the detection kit (e.g., 30-60 minutes).
-
-
Data Acquisition: Read the plate on a multimode plate reader using the appropriate settings (luminescence or fluorescence).
-
Data Analysis:
-
Subtract the background signal (wells with no kinase).
-
Normalize the data to the positive (DMSO vehicle) and negative (no ATP or no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Anti-inflammatory Activity
Chronic inflammation is a driver of many diseases. Indazole derivatives, particularly those substituted at the C7 position, have emerged as potent anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[19]
Mechanism of Action
-
Inhibition of Pro-inflammatory Enzymes and Cytokines: Studies have shown that indazole derivatives can inhibit cyclooxygenase-2 (COX-2), the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[19] Furthermore, they can suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[19]
-
p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade in the inflammatory response. Certain indazole derivatives have been designed as p38 MAP kinase inhibitors, thereby blocking the downstream synthesis of inflammatory mediators.[20]
Caption: Key targets of 7-substituted indazoles in the inflammatory cascade.
Featured Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used in vivo model to screen for acute anti-inflammatory activity.[19][20]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.
Animals: Male Sprague Dawley or Wistar rats (150-200g).
Materials:
-
Test compounds (7-substituted indazole derivatives)
-
Standard drug (e.g., Etoricoxib, Indomethacin)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plebysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before dosing, with free access to water.
-
Grouping: Randomly divide the rats into groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Standard Drug (e.g., Etoricoxib 10 mg/kg)
-
Group III-V: Test Compound at different doses (e.g., 10, 20, 30 mg/kg)
-
-
Dosing: Administer the vehicle, standard drug, or test compound orally via gavage.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume (or diameter) of the injected paw immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] * 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Analyze the data using statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Part 3: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. The indazole scaffold has proven to be a valuable starting point for developing novel antibacterial agents.[1][21]
Mechanism of Action: DNA Gyrase Inhibition
A primary bacterial target for indazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, repair, and transcription.[22] Specifically, these compounds often target the GyrB subunit, which contains the ATP-binding site. By inhibiting the ATPase activity of GyrB, the indazole derivatives prevent the enzyme from performing its supercoiling function, leading to a cessation of DNA replication and ultimately bacterial death.[22] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, making these compounds potentially effective against fluoroquinolone-resistant strains.[22]
Featured Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity to identify the MIC.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound and standard antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the test compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours under ambient air conditions.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Perspectives
The 7-substituted indazole scaffold is a remarkably versatile and privileged structure in drug discovery. Its derivatives have demonstrated potent and clinically relevant activities across multiple therapeutic areas, most notably in oncology, inflammation, and infectious diseases. The strategic importance of the C7 position allows for fine-tuning of a compound's activity, selectivity, and pharmacokinetic properties.
Future research will likely focus on several key areas:
-
Mechanism-Guided Design: Leveraging structural biology and computational modeling to design next-generation inhibitors with enhanced potency and selectivity for specific targets, including mutant kinases that confer drug resistance.[21]
-
Multifunctional Agents: Developing single molecules that can modulate multiple targets within a disease pathway, potentially offering synergistic efficacy and a higher barrier to resistance.[21]
-
Exploration of New Therapeutic Areas: Applying the indazole scaffold to novel targets in areas such as neurodegenerative and metabolic diseases.[21]
The continued exploration of the chemical space around the 7-substituted indazole core, combined with advances in our understanding of disease biology, promises to yield a new generation of innovative therapeutics.
References
-
Gaikwad, D. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7668-7680. [Link]
-
Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179-184. [Link]
-
Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4085. [Link]
-
Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
Nieto, C. I., et al. (2015). Synthesis and biological evaluation of indazole derivatives. ResearchGate. [Link]
-
Rahman, M. A., et al. (2024). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Intelligent Pharmacy, 2(1), 40-44. [Link]
-
Shrivastava, A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(4), 1076. [Link]
-
Devir, Y., et al. (2008). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Journal of Medicinal Chemistry, 51(11), 3234-3242. [Link]
-
Wang, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15823-15833. [Link]
-
Wang, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
Al-Ostoot, F. H., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]
-
Wang, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC. [Link]
-
Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]
-
Tari, L. W., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 963-968. [Link]
-
Lockey, P. M., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(5), 1964-1979. [Link]
-
El-Damasy, D. A., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]
-
Barillari, C., et al. (2006). Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(4), 991-994. [Link]
-
Thippeswamy, A., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(10), FF01-FF05. [Link]
-
Verheijen, R. B., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical Pharmacokinetics, 56(9), 987-1001. [Link]
-
Ng, P. S., et al. (2021). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. ResearchGate. [Link]
-
Hatcher, J. M., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(21), 15933-15951. [Link]
-
Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
-
Wikipedia. (n.d.). Pazopanib. Wikipedia. [Link]
-
Ingelman-Sundberg, M., et al. (n.d.). PharmGKB summary: pazopanib pathway, pharmacokinetics. PMC. [Link]
-
Weng, T., et al. (2015). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications. [Link]
-
Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
-
Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 658661. [Link]
-
Kumar, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Moody, C. S., et al. (2025). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Pazopanib Hydrochloride? Patsnap Synapse. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pazopanib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Wlodarczyk, M., et al. (2020). Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer. Frontiers in Chemistry, 8, 50. [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 4. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pazopanib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 10. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journal.hep.com.cn [journal.hep.com.cn]
- 21. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole-7-Propanoic Acid Scaffold: A Technical Guide to its Medicinal Chemistry Applications in AMPK Activation
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its unique bicyclic aromatic structure, composed of a fused benzene and pyrazole ring, offers a versatile platform for structural modification, enabling the fine-tuning of pharmacological properties.[1][2] This guide delves into the burgeoning potential of a specific derivative, indazole-7-propanoic acid, with a primary focus on its application as an activator of Adenosine 5'-monophosphate-activated protein kinase (AMPK). AMPK is a pivotal regulator of cellular energy homeostasis, and its activation presents a promising therapeutic strategy for a myriad of metabolic and inflammatory diseases.[3][4] We will explore the synthetic rationale, mechanism of action, and a comprehensive suite of in-vitro and in-vivo assays to validate the therapeutic potential of this compound class. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the indazole scaffold in their discovery programs.
The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
The indazole ring system is a recurring motif in a diverse array of biologically active molecules.[2] Its significance is underscored by its presence in FDA-approved drugs targeting a range of conditions, from cancer (e.g., Pazopanib, Axitinib) to chemotherapy-induced nausea (e.g., Granisetron).[1][5] The success of the indazole scaffold can be attributed to several key features:
-
Structural Rigidity and Planarity: The fused ring system provides a rigid framework that can facilitate high-affinity interactions with biological targets.
-
Hydrogen Bonding Capabilities: The presence of two nitrogen atoms, one of which is typically a hydrogen bond donor (in the more stable 1H-indazole tautomer) and the other a hydrogen bond acceptor, allows for crucial interactions within protein binding pockets.[5]
-
Tuning Physicochemical Properties: The scaffold allows for substitution at multiple positions, enabling the modulation of properties such as solubility, lipophilicity, and metabolic stability.[6]
-
Bioisosteric Replacement: Indazole can serve as a bioisostere for other aromatic systems like indole or phenol, offering an avenue to improve pharmacokinetic profiles or circumvent intellectual property.[5]
The propanoic acid moiety at the 7-position of the indazole ring introduces a carboxylic acid group, a common feature in drug candidates that can engage in ionic interactions with protein targets and enhance aqueous solubility.
Indazole-7-Propanoic Acid Derivatives as AMPK Activators: A Therapeutic Rationale
AMPK is a highly conserved serine/threonine kinase that acts as a master sensor of cellular energy status.[3] It is activated under conditions of low cellular energy (high AMP:ATP ratio) and works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[4] The therapeutic potential of activating AMPK is vast, with implications for:
-
Metabolic Diseases: Including type 2 diabetes and obesity.
-
Inflammatory Disorders: By suppressing inflammatory signaling pathways.[3]
-
Autoimmune Diseases: Modulating immune cell function.[3]
-
Gastrointestinal Disorders: Maintaining gut homeostasis.[3]
-
Oncology: Certain cancers exhibit metabolic vulnerabilities that can be exploited by AMPK activation.[7]
Recent patent literature highlights the development of novel indazole propanoic acid derivatives as potent AMPK activators, suggesting their potential for treating a range of inflammatory, autoimmune, and gastrointestinal disorders.[3][8]
Synthesis of Indazole-7-Propanoic Acid Derivatives
The synthesis of substituted indazole-7-propanoic acids can be achieved through various synthetic routes. A general and adaptable strategy involves the construction of the indazole core followed by the introduction or modification of the propanoic acid side chain. The following represents a generalized workflow, with the understanding that specific reaction conditions may need to be optimized based on the desired substitution patterns.
General Synthetic Workflow
A plausible synthetic approach, drawing from established methodologies for indazole synthesis, is outlined below.[1][9]
Caption: Simplified AMPK signaling pathway activated by indazole-7-propanoic acid.
In-Vivo Evaluation of Efficacy
Promising in-vitro candidates should be advanced to in-vivo models of disease to assess their therapeutic efficacy. Given the potential applications in inflammatory conditions, a model of acute inflammation is a logical starting point. [10]
Carrageenan-Induced Paw Edema Model
This is a well-established and reproducible model of acute inflammation. [10] Experimental Protocol:
-
Animals:
-
Use male or female Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Dosing and Induction of Edema:
-
Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups at different doses).
-
Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at a defined time before the carrageenan injection. A standard anti-inflammatory drug like indomethacin can be used as a positive control.
-
Induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
-
Data Presentation:
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase at 3h (%) | Inhibition of Edema (%) |
| Vehicle Control | - | 65 ± 5.2 | - |
| Indomethacin | 10 | 25 ± 3.1 | 61.5 |
| Indazole-7-propanoic Acid Derivative | 30 | 40 ± 4.5 | 38.5 |
| Indazole-7-propanoic Acid Derivative | 100 | 30 ± 3.8* | 53.8 |
| p < 0.05 compared to vehicle control |
Conclusion and Future Directions
Indazole-7-propanoic acid and its derivatives represent a promising class of compounds with the potential to modulate the activity of AMPK. The synthetic accessibility of the indazole scaffold, combined with the critical role of AMPK in cellular metabolism and inflammation, provides a strong foundation for the development of novel therapeutics. The experimental workflows outlined in this guide offer a comprehensive framework for identifying and validating lead candidates.
Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds.
-
Pharmacokinetic Profiling: To assess the drug-like properties of lead candidates.
-
Exploration of Other Therapeutic Areas: Investigating the efficacy of these compounds in models of metabolic diseases, neurodegeneration, and cancer. [6][7] The continued exploration of the medicinal chemistry of indazole derivatives holds significant promise for the discovery of new and effective treatments for a wide range of human diseases.
References
-
BenchChem. Discovery and synthesis of novel indazole derivatives.
-
PharmaBlock. Indazoles in Drug Discovery.
-
Cai, H. et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules2018 , 23(11), 2783.
-
Kumar, A. et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances2023 , 13, 28448-28471.
-
Kaur, H. et al. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents2018 , 28(5), 417-430.
-
Sathish, V. et al. Synthesis and biological activities of a novel series of indazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences2012 , 4(4), 533-537.
-
Rong, J. Novel Indazole Propionic Acid Derivatives as AMPK Activators. ACS Medicinal Chemistry Letters2025 , 16(9).
-
Singh, U. P. et al. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design2021 , 27(40), 4196-4209.
-
Odell, L. R. et al. Synthesis of substituted indazole acetic acids by N−N bond forming reactions. ChemistryOpen2017 , 6(4), 488-492.
-
Rong, J. Novel Indazole Propionic Acid Derivatives as AMPK Activators. PubMed2025 .
-
Li, Y. et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters2021 , 48, 128258.
-
Gaikwad, D. D. Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results2022 , 13(2), 1-10.
-
Balakumar, C. et al. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research2013 , 7(10), 2190-2194.
-
Hariyanti, et al. Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Tropical Journal of Natural Product Research2022 , 6(5), 752-757.
-
Pfizer Inc. Substituted indazole propionic acid derivative compounds and uses thereof as AMPK activators. WO 2024209363 A12024 .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Novel Indazole Propionic Acid Derivatives as AMPK Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
Literature review of 3-(1H-indazol-7-yl)propanoic acid synthesis pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-indazol-7-yl)propanoic acid is a key structural motif found in a variety of pharmacologically active compounds. Its rigid bicyclic core and the presence of a flexible propanoic acid side chain make it an attractive scaffold for interacting with biological targets. Notably, this moiety is a critical component of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. The efficient and scalable synthesis of this molecule is therefore of significant interest to the medicinal and process chemistry communities. This guide provides an in-depth review of the primary synthetic pathways developed for 3-(1H-indazol-7-yl)propanoic acid, offering insights into the strategic choices and mechanistic underpinnings of each approach.
Core Synthetic Strategies: A Retrosynthetic Analysis
The synthesis of 3-(1H-indazol-7-yl)propanoic acid can be broadly categorized into two main retrosynthetic approaches:
-
Indazole Ring Formation Last: Constructing the indazole ring from a pre-functionalized benzene derivative that already contains the propanoic acid or a suitable precursor side chain.
-
Side Chain Elaboration on a Pre-formed Indazole: Starting with a functionalized 7-substituted indazole and building the propanoic acid side chain.
This guide will explore detailed synthetic routes that exemplify both of these overarching strategies, providing a comprehensive understanding of the available methodologies.
Pathway 1: Synthesis via Indazole Ring Formation from a Substituted Nitroarene
This pathway represents the "indazole ring formation last" strategy and is a robust method for accessing the target molecule. It typically commences with a readily available substituted nitrotoluene and proceeds through a series of transformations to construct the indazole core with the desired side chain precursor in place.
Conceptual Workflow
Caption: Key transformations in the synthesis of 3-(1H-indazol-7-yl)propanoic acid starting from 2-methyl-3-nitrobenzoic acid.
Detailed Experimental Protocol
Step 1: Reduction of 2-Methyl-3-nitrobenzoic acid to (2-Methyl-3-nitrophenyl)methanol
-
Reaction: 2-Methyl-3-nitrobenzoic acid is reduced to the corresponding alcohol.
-
Reagents and Conditions: A common method involves the use of a reducing agent such as borane-tetrahydrofuran complex (BH3·THF) in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C to room temperature.
-
Causality: Borane is a selective reducing agent for carboxylic acids in the presence of a nitro group, making it an ideal choice for this transformation. The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced to the alcohol.
Step 2: Bromination of (2-Methyl-3-nitrophenyl)methanol to 1-(Bromomethyl)-2-methyl-3-nitrobenzene
-
Reaction: The benzylic alcohol is converted to a bromide.
-
Reagents and Conditions: Phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in a suitable solvent like dichloromethane (DCM) or acetic acid are effective for this conversion. The reaction is typically carried out at 0 °C to room temperature.
-
Causality: The hydroxyl group is a poor leaving group. PBr3 converts it into a good leaving group (an intermediate phosphite ester), which is then readily displaced by the bromide ion in an SN2 reaction.
Step 3: Malonic Ester Synthesis to form Diethyl 2-((2-methyl-3-nitrophenyl)methyl)malonate
-
Reaction: The benzyl bromide is used to alkylate diethyl malonate.
-
Reagents and Conditions: Diethyl malonate is deprotonated with a base, typically sodium ethoxide (NaOEt) in ethanol, to form a nucleophilic enolate. This enolate then displaces the bromide from 1-(bromomethyl)-2-methyl-3-nitrobenzene.[1][2][3][4][5]
-
Causality: The protons on the α-carbon of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. The resulting enolate is a soft nucleophile, well-suited for the SN2 reaction with the benzyl bromide.
Step 4: Hydrolysis and Decarboxylation to yield 3-(2-Methyl-3-nitrophenyl)propanoic acid
-
Reaction: The diethyl malonate derivative is hydrolyzed to the diacid, which then undergoes decarboxylation.
-
Reagents and Conditions: The ester groups are hydrolyzed using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and an alcohol, followed by acidification. The resulting malonic acid derivative is then heated, which leads to the loss of carbon dioxide to afford the desired propanoic acid.[1][4]
-
Causality: The hydrolysis of the esters is a standard saponification reaction. The subsequent decarboxylation is a characteristic reaction of malonic acids, proceeding through a cyclic six-membered transition state upon heating.
Step 5: Reduction of the Nitro Group to form 3-(3-Amino-2-methylphenyl)propanoic acid
-
Reaction: The nitro group is selectively reduced to an amine.
-
Reagents and Conditions: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas in a solvent like ethanol or ethyl acetate is a clean and efficient method. Other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid can also be used.
-
Causality: The nitro group is readily reduced under these conditions, while the carboxylic acid and the aromatic ring remain intact. Catalytic hydrogenation is often preferred due to its cleaner work-up compared to metal-acid reductions.
Step 6: Diazotization and Cyclization to form 3-(1H-Indazol-7-yl)propanoic acid
-
Reaction: The amino group is converted to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring.
-
Reagents and Conditions: The amine is treated with sodium nitrite (NaNO2) in the presence of a mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to form the diazonium salt. This intermediate then cyclizes to form the indazole.
-
Causality: The diazotization reaction is a classic method for converting an aromatic amine into a diazonium salt. The subsequent intramolecular cyclization is an electrophilic aromatic substitution-type reaction where the diazonium group is attacked by the adjacent methyl group, followed by tautomerization to the stable indazole ring system.
Pathway 2: Side Chain Elaboration on a Pre-formed Indazole
This approach begins with a 7-substituted indazole and builds the propanoic acid side chain in a stepwise manner. This strategy offers flexibility as various 7-substituted indazoles can be synthesized and then elaborated.
Sub-pathway 2a: From 7-Methyl-1H-indazole
This route utilizes the commercially available or synthetically accessible 7-methyl-1H-indazole as the starting material.
Caption: Synthesis of 3-(1H-indazol-7-yl)propanoic acid starting from 7-methyl-1H-indazole.
Step 1: Radical Bromination of 7-Methyl-1H-indazole to 7-(Bromomethyl)-1H-indazole
-
Reaction: The methyl group at the 7-position is brominated.
-
Reagents and Conditions: N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride (CCl4) or chlorobenzene under reflux or photochemical initiation.
-
Causality: This is a free-radical chain reaction. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the methyl group to form a stabilized benzylic radical. This radical then reacts with another molecule of NBS to form the product and a new bromine radical, propagating the chain.
Step 2: Malonic Ester Synthesis to form Diethyl 2-((1H-indazol-7-yl)methyl)malonate
-
Reaction: The 7-(bromomethyl)-1H-indazole is used to alkylate diethyl malonate.
-
Reagents and Conditions: Similar to Pathway 1, diethyl malonate is deprotonated with a base like sodium ethoxide in ethanol, followed by reaction with the indazolyl-methyl bromide.[1][2][3][4][5]
-
Causality: The mechanism is analogous to the malonic ester synthesis described previously, involving an SN2 reaction between the diethyl malonate enolate and the electrophilic bromomethyl group on the indazole.
Step 3: Hydrolysis and Decarboxylation to yield 3-(1H-Indazol-7-yl)propanoic acid
-
Reaction: The diester is converted to the final propanoic acid.
-
Reagents and Conditions: Saponification of the ester groups with a strong base (e.g., NaOH or KOH) followed by acidification and thermal decarboxylation.[1][4]
-
Causality: The mechanism follows the standard hydrolysis and decarboxylation of a substituted malonic ester.
Sub-pathway 2b: From 7-Halo-1H-indazole via Heck Reaction
This route involves a palladium-catalyzed cross-coupling reaction to introduce the three-carbon side chain.
Caption: Synthesis of 3-(1H-indazol-7-yl)propanoic acid using a Heck reaction from 7-iodo-1H-indazole.
Step 1: Heck Reaction of 7-Iodo-1H-indazole with Ethyl Acrylate
-
Reaction: A carbon-carbon bond is formed between the 7-position of the indazole and the acrylate.
-
Reagents and Conditions: The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or palladium(II) acetate [Pd(OAc)2] with a phosphine ligand. A base, such as triethylamine (Et3N) or potassium carbonate (K2CO3), is required. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures.[6][7][8][9]
-
Causality: The catalytic cycle of the Heck reaction involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination releases the product and regenerates the Pd(0) catalyst. The reaction typically yields the E-isomer of the acrylate product.
Step 2: Catalytic Hydrogenation of Ethyl (E)-3-(1H-indazol-7-yl)acrylate
-
Reaction: The double bond of the acrylate is reduced.
-
Reagents and Conditions: Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) with hydrogen gas in a solvent such as ethanol or ethyl acetate.
-
Causality: The double bond is readily reduced under these conditions, leaving the aromatic indazole ring and the ester group intact.
Step 3: Ester Hydrolysis to 3-(1H-Indazol-7-yl)propanoic acid
-
Reaction: The ethyl ester is converted to the carboxylic acid.
-
Reagents and Conditions: Saponification with a base like sodium hydroxide or potassium hydroxide in an aqueous alcohol solution, followed by acidification.
-
Causality: This is a standard ester hydrolysis reaction.
Data Summary: Comparison of Synthetic Pathways
| Pathway | Starting Material | Key Reactions | Advantages | Disadvantages |
| 1: Ring Formation Last | 2-Methyl-3-nitrobenzoic acid | Malonic Ester Synthesis, Nitro Reduction, Diazotization/Cyclization | Convergent, utilizes readily available starting materials. | Multiple steps, potential for low overall yield. |
| 2a: Side Chain from 7-Methyl | 7-Methyl-1H-indazole | Radical Bromination, Malonic Ester Synthesis | Potentially shorter route if starting material is available. | Radical bromination can sometimes lack selectivity. |
| 2b: Side Chain via Heck | 7-Iodo-1H-indazole | Heck Reaction, Hydrogenation, Hydrolysis | Direct introduction of the carbon skeleton, good stereocontrol in Heck reaction. | Requires a pre-functionalized indazole, palladium catalyst can be expensive. |
Conclusion
The synthesis of 3-(1H-indazol-7-yl)propanoic acid can be achieved through several strategic pathways. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the capabilities of the laboratory. The "ring formation last" strategy provides a reliable, albeit longer, route from simple precursors. The "side chain elaboration" strategies offer more flexibility and can be more efficient if the appropriate 7-substituted indazole is accessible. Both the Malonic Ester Synthesis and the Heck reaction are powerful tools for constructing the required propanoic acid side chain. A thorough understanding of the mechanisms and experimental conditions for each step is crucial for the successful synthesis of this important pharmaceutical building block.
References
-
Malonic ester synthesis - Wikipedia. Available at: [Link]
-
Malonic Ester Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]
-
Malonic Ester Synthesis - Organic Chemistry Tutor. Available at: [Link]
-
1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid - ResearchGate. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]
-
Wittig Reaction - Common Conditions. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC. Available at: [Link]
-
practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives - LOCKSS. Available at: [Link]
-
Wittig reaction - Wikipedia. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction - YouTube. Available at: [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. Available at: [Link]
-
The Wittig Reaction - Chemistry LibreTexts. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]
-
An Improved Sonogashira Coupling Procedure for the Construction of Rigid Aromatic Multifunctional Monomers Bearing 1,3-Substituted Acetylenic Units | Request PDF - ResearchGate. Available at: [Link]
-
Heck Reaction—State of the Art - MDPI. Available at: [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle - Semantic Scholar. Available at: [Link]
-
Correction: Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - MDPI. Available at: [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available at: [Link]
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | ChemRxiv. Available at: [Link]
-
Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile - PubMed. Available at: [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Available at: [Link]
-
Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates - Organic Chemistry Portal. Available at: [Link]
-
7-O-Carboxylic Acid-Substituted 3-O-Alkyl Difluoroquercetin; An Aztreonam-Potentiating Agent Against Carbapenemase-Producing Pseudomonas aeruginosa Through Simultaneous Inhibition of Metallo-β-Lactamase and Efflux Pump - MDPI. Available at: [Link]
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic Ester Synthesis [organic-chemistry.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Molecular weight and physicochemical characteristics of indazole propanoic acids
An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of Indazole Propanoic Acids
Abstract
Indazole propanoic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents under investigation for a range of diseases, including cancer and inflammatory disorders.[1][2][3] Their biological activity is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the key physicochemical characteristics of indazole propanoic acids, including molecular weight, ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility. Authored for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with field-proven experimental methodologies, offering a robust framework for the characterization and optimization of this important class of molecules.
Introduction: The Significance of Indazole Propanoic Acids in Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern drug design.[4][5] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile scaffold for engaging with biological targets.[6] When functionalized with a propanoic acid side chain, the resulting molecules gain an ionizable group that is critical for modulating solubility and interacting with specific biological pathways.[1][7]
The therapeutic potential of indazole derivatives is broad, with demonstrated activities including anti-inflammatory, analgesic, anti-tumor, and anti-HIV effects.[8][9] Recently, novel indazole propanoic acid derivatives have been identified as potent activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, highlighting their potential in treating metabolic diseases.[1][2] The success of any drug candidate hinges on a finely tuned balance of its physicochemical properties. Understanding and accurately measuring these characteristics is therefore not merely a routine task but a critical, data-driven foundation for rational drug design.
Core Physicochemical Properties
The journey of a drug from administration to its target site is a complex process governed by fundamental chemical principles. For indazole propanoic acids, four key parameters dictate this journey: Molecular Weight, pKa, LogP/LogD, and Solubility.
Molecular Weight (MW)
Molecular weight is a foundational property that influences a compound's diffusion and transport characteristics. It is a key component of predictive models for drug-likeness, such as Lipinski's Rule of Five, which suggests that orally administered drugs generally have a molecular weight of less than 500 Daltons to ensure adequate absorption.[10] While not a rigid rule, it serves as an essential guideline in the initial stages of drug design to avoid potential liabilities related to poor bioavailability.
The molecular weight of the parent 1H-indazole-3-propanoic acid is 190.20 g/mol . Substitutions on the indazole ring or modifications to the propanoic acid chain will alter this value, a critical consideration when designing analogs with diverse properties.
Ionization Constant (pKa)
The pKa is arguably the most influential physicochemical parameter for ionizable drugs like indazole propanoic acids. It defines the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms.[11] This equilibrium is paramount, as it dictates solubility, membrane permeability, and receptor binding.
Indazole propanoic acids are amphoteric, possessing both an acidic carboxylic acid group (pKa typically ~4-5) and a basic indazole moiety. The indazole ring itself has two nitrogen atoms and can be protonated (pKa ~1-2) or deprotonated (pKa ~13-14).[12] The interplay between these ionizable centers determines the molecule's net charge at a given pH, such as the physiological pH of 7.4.
The choice of method for pKa determination depends on the compound's properties. Potentiometric titration is the gold standard for compounds with sufficient solubility, providing highly accurate data by directly measuring pH changes upon addition of a titrant.[11] However, for poorly soluble compounds, which are common in drug discovery, HPLC-based methods are superior as they require significantly less material and are not hampered by low solubility.[13]
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical profiling of a novel indazole propanoic acid derivative.
Caption: Workflow for the physicochemical characterization of indazole propanoic acids.
This protocol describes a self-validating system for determining the pKa of a soluble indazole propanoic acid derivative.
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the indazole propanoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO2-free water or a suitable co-solvent system if necessary.
-
Titration (Acidic pKa):
-
Begin titrating the solution with a standardized, carbonate-free titrant of known concentration (e.g., 0.01 M NaOH).
-
Add the titrant in small, precise increments (e.g., 0.02 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Titration (Basic pKa):
-
In a separate experiment, dissolve the sample in a solution of known excess acid (e.g., 0.01 M HCl).
-
Back-titrate the solution with the standardized 0.01 M NaOH titrant, recording the pH after each increment.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) to precisely identify the equivalence point(s), which appear as peaks.
-
The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve).[11]
-
-
Validation: Repeat the titration at least three times to ensure reproducibility. The standard deviation of the pKa values should be minimal (<0.05 units).
Lipophilicity (LogP and LogD)
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes.[10] It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[14] For practical purposes, this is expressed on a logarithmic scale (LogP).
-
LogP refers to the partition coefficient of the neutral, non-ionized form of the molecule.
-
LogD is the distribution coefficient at a specific pH, accounting for both the ionized and non-ionized species. For ionizable molecules, LogD is the more physiologically relevant parameter.
For an acidic compound like a propanoic acid, the relationship is: LogD = LogP - log(1 + 10^(pH - pKa))
A balanced LogD (typically between 1 and 3) is often desired for oral drugs to ensure sufficient aqueous solubility for dissolution and adequate lipophilicity for membrane permeation.
This is the traditional and most direct method for determining lipophilicity.[15]
-
Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS) at the desired pH (e.g., pH 7.4 for LogD). Pre-saturate each phase by shaking them together for 24 hours, then allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the indazole propanoic acid in the aqueous phase at a known concentration.
-
Partitioning:
-
Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a glass vial.
-
Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow equilibrium to be reached.
-
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.
-
Quantification:
-
Carefully remove an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15]
-
-
Calculation:
-
Calculate LogP or LogD using the formula: LogP/D = log ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
-
Validation: Perform the experiment in triplicate. Ensure mass balance by confirming that the total amount of compound recovered from both phases is close to the initial amount added.
Relationship between pKa, pH, and Ionization State
The ionization state of an indazole propanoic acid is directly controlled by the solution's pH relative to the molecule's pKa values. This relationship governs its solubility and permeability.
Caption: Ionization states of an indazole propanoic acid across a pH gradient.
Aqueous Solubility
Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a stable solution. For drug development, poor aqueous solubility is a major hurdle, often leading to low and variable bioavailability.[13] The solubility of indazole propanoic acids is highly pH-dependent due to their ionizable groups. They typically exhibit their lowest solubility at their isoelectric point (pI), where the net charge is zero, and higher solubility at pH values where they are predominantly ionized (either as a cation at low pH or an anion at high pH).
This method measures the true equilibrium solubility and is crucial for pre-formulation studies.
-
Sample Preparation: Add an excess amount of the solid indazole propanoic acid to a series of vials containing aqueous buffers at different pH values (e.g., 2.0, 5.0, 7.4, 9.0).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed at the end of the experiment.
-
Sample Processing: After equilibration, filter or centrifuge the samples to remove all undissolved solids.
-
Quantification: Dilute the resulting saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH. Plotting solubility against pH provides a critical profile for understanding the compound's behavior in different physiological environments.
-
Validation: The solid material remaining at the end of the experiment should be analyzed (e.g., by XRPD) to ensure it has not changed its polymorphic form or degraded.
Summary of Physicochemical Data
The following table summarizes key physicochemical properties for representative indazole propanoic acid derivatives. These values are illustrative and can vary based on specific substitutions and experimental conditions.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (Acidic) | LogP (Calculated) | Aqueous Solubility (pH 7.4) |
| 1H-Indazole-3-propanoic acid | Indazole core with a propanoic acid at position 3 | 190.20 | ~4.5 | ~1.5 | Moderately Soluble |
| 5-Nitro-1H-indazole-3-propanoic acid | Nitro group at position 5 | 235.19 | ~4.2 | ~1.8 | Low Solubility |
| 1-Benzyl-1H-indazole-3-propanoic acid | Benzyl group at N-1 | 280.32 | ~4.6 | ~3.5 | Poorly Soluble |
| Bendazac [16] | A related indazole acetic acid derivative | 254.28 | 4.25 | 3.20 | Sparingly Soluble |
Note: Specific experimental values for pKa and solubility can vary. Calculated LogP values are estimations.
Conclusion
The molecular weight and physicochemical characteristics of indazole propanoic acids are not independent variables but rather an interconnected web of properties that collectively define a molecule's potential as a drug. A thorough and early-stage characterization of MW, pKa, LogP/D, and solubility is indispensable for guiding medicinal chemistry efforts. By employing robust, validated experimental protocols and understanding the causal relationships between these parameters, researchers can de-risk drug candidates, optimize their ADME profiles, and ultimately accelerate the development of new and effective therapies based on this versatile chemical scaffold.
References
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). PMC. Available at: [Link][9][17]
-
Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. (2023). European Journal of Organic Chemistry. Available at: [Link][16][18]
-
Determination of pKa Values by Liquid Chromatography. (n.d.). ResearchGate. Available at: [Link][13]
-
Synthesis and biological activities of a novel series of indazole derivatives. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link][8]
-
Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. (n.d.). ResearchGate. Available at: [Link][4]
-
Indazoles constitute an important class of heterocycles that display interesting biological properties. (2006). R Discovery. Available at: [Link][9]
-
Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). Scientific Reports. Available at: [Link][19]
-
Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2016). MDPI. Available at: [Link][20]
-
Novel Indazole Propionic Acid Derivatives as AMPK Activators. (2025). Request PDF. Available at: [Link][7]
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025). PMC. Available at: [Link][5]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). MDPI. Available at: [Link][21]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI. Available at: [Link][22]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Available at: [Link][11]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014). Agilent Technologies. Available at: [Link][15]
-
Novel Indazole Propionic Acid Derivatives as AMPK Activators. (2025). PubMed. Available at: [Link][1]
-
Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. (2006). PubMed. Available at: [Link][23]
-
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2024). MDPI. Available at: [Link][24]
-
Novel Indazole Propionic Acid Derivatives as AMPK Activators. (2025). ACS Publications. Available at: [Link][2]
-
1H-Indole-3-propanoic acid. (n.d.). PubChem. Available at: [Link][25]
-
Substituted indazole propionic acid derivative compounds and uses thereof as ampk activators. (2024). Google Patents. Available at: [3]
-
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017). MDPI. Available at: [Link][26]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Available at: [Link][10]
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). PMC. Available at: [Link][27]
Sources
- 1. Novel Indazole Propionic Acid Derivatives as AMPK Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2024209363A1 - Substituted indazole propionic acid derivative compounds and uses thereof as ampk activators - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Indazole - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02151G [pubs.rsc.org]
- 20. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry | MDPI [mdpi.com]
- 27. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Predicting the Metabolic Stability of 3-(1H-indazol-7-yl)propanoic acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. This guide provides a comprehensive technical overview of the predicted metabolic fate of 3-(1H-indazol-7-yl)propanoic acid, a molecule of interest in drug discovery. By dissecting the known metabolic pathways of its constituent indazole and propanoic acid moieties, we will project its likely biotransformations. This document will further detail the state-of-the-art in vitro and in silico methodologies for empirically testing these predictions. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized throughout to ensure scientific integrity and practical applicability for drug development professionals.
Introduction: The Imperative of Metabolic Stability
In the journey of a new chemical entity (NCE) from the laboratory to the clinic, understanding its metabolic fate is paramount. A compound's metabolic stability dictates its half-life, exposure, and potential for drug-drug interactions. Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable could accumulate to toxic levels. Therefore, an early and accurate assessment of metabolic stability is a cornerstone of modern drug discovery, enabling a data-driven approach to lead optimization.[1][2]
3-(1H-indazol-7-yl)propanoic acid incorporates two key structural features with known metabolic liabilities: an indazole ring, a privileged scaffold in medicinal chemistry, and a propanoic acid side chain.[3] The indazole moiety is susceptible to Phase I oxidation by Cytochrome P450 (CYP) enzymes, while the carboxylic acid group is a prime substrate for Phase II conjugation, particularly glucuronidation by UDP-glucuronosyltransferases (UGTs).[4][5] This guide will provide a predictive framework for the metabolism of this molecule and a practical roadmap for its experimental validation.
Predicted Metabolic Pathways of 3-(1H-indazol-7-yl)propanoic acid
Based on the extensive literature on the metabolism of indazole-containing compounds and molecules with carboxylic acid functionalities, we can predict several major metabolic pathways for 3-(1H-indazol-7-yl)propanoic acid.
Phase I Metabolism: Oxidation of the Indazole Ring
The indazole ring is a site of potential oxidative metabolism, primarily mediated by CYP enzymes.[6]
-
Hydroxylation: The most common Phase I reaction is the addition of a hydroxyl group to the aromatic ring.[7] For 3-(1H-indazol-7-yl)propanoic acid, hydroxylation is predicted to occur at positions 3, 4, 5, or 6 of the indazole ring. The specific regioselectivity will depend on the electronic properties of the ring and the active site topology of the metabolizing CYP isoforms.[3]
-
N-Dealkylation/Ring Cleavage: While less common, P450-mediated cleavage of the indazole ring has been reported for certain substituted indazoles, potentially proceeding through an unstable oxaziridine intermediate.[8][9]
-
Aldehyde Oxidase (AO) Involvement: Aldehyde oxidase, a cytosolic enzyme, is known to metabolize N-heterocyclic rings.[10][11][12][13] It represents a potential, non-CYP-mediated pathway for the oxidation of the indazole moiety.
Phase II Metabolism: Conjugation of the Propanoic Acid Side Chain
The propanoic acid side chain is a key site for Phase II conjugation reactions, which increase the water solubility of the molecule to facilitate its excretion.[4][5]
-
Glucuronidation: The primary Phase II pathway for carboxylic acids is the formation of an acyl glucuronide.[14][15] This reaction is catalyzed by UGTs and involves the conjugation of glucuronic acid to the carboxyl group.[14][15]
-
Acyl Glucuronide Reactivity and Bioactivation: Acyl glucuronides are a class of metabolites that can be chemically reactive.[14][15] They can undergo intramolecular rearrangement (acyl migration) and can covalently bind to proteins, which has been associated with idiosyncratic drug toxicity.[14][15][16][17] Therefore, the formation and reactivity of the 3-(1H-indazol-7-yl)propanoic acid acyl glucuronide is a critical aspect to investigate.
The interplay between Phase I and Phase II metabolism can also lead to the formation of metabolites that have undergone both oxidation and conjugation.
Caption: General workflow for in vitro metabolic stability assessment.
Metabolite Identification and Characterization
Identifying the metabolites formed is crucial for understanding the metabolic pathways and assessing the potential for the formation of active or reactive metabolites.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for metabolite identification. [18][19][20]
-
Liquid Chromatography (LC): Separates the parent compound from its metabolites based on their physicochemical properties.
-
Mass Spectrometry (MS): Detects and identifies the separated compounds based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of metabolites.
-
Tandem Mass Spectrometry (MS/MS): The parent ion of a potential metabolite is fragmented, and the resulting fragmentation pattern provides structural information that can be used to confirm its identity.
A Self-Validating System for Metabolite Identification
-
Incubate: Perform incubations of 3-(1H-indazol-7-yl)propanoic acid with liver microsomes (with and without NADPH) and hepatocytes.
-
Analyze by LC-HRMS: Analyze the samples using LC-HRMS to detect potential metabolites. Look for masses corresponding to predicted biotransformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
-
Confirm with MS/MS: Acquire MS/MS spectra for the parent compound and any potential metabolites. The fragmentation pattern of a metabolite should be consistent with the structure of the parent compound.
-
Compare with Controls: Metabolites should be present in the active incubations (e.g., with NADPH for microsomal incubations) and absent or at significantly lower levels in the control incubations.
-
Synthesize Standards (Optional but Recommended): For key metabolites, chemical synthesis of an authentic standard provides unequivocal confirmation of its identity through comparison of retention time and MS/MS spectra.
Data Presentation and Interpretation
Quantitative data from metabolic stability assays should be summarized in a clear and concise format.
Table 1: In Vitro Metabolic Stability of 3-(1H-indazol-7-yl)propanoic acid
| Test System | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| Human Liver Microsomes | Experimental Value | Calculated Value |
| Human Hepatocytes | Experimental Value | Calculated Value |
The intrinsic clearance values can be used in conjunction with physiological models to predict the in vivo hepatic clearance of the compound.
Conclusion
The metabolic stability of 3-(1H-indazol-7-yl)propanoic acid is predicted to be governed by a combination of Phase I oxidation of the indazole ring and Phase II glucuronidation of the propanoic acid side chain. This guide has outlined a comprehensive strategy for the experimental investigation of its metabolic fate, integrating in silico predictions with robust in vitro methodologies. By following the principles of scientific integrity and causality-driven experimental design, researchers can generate high-quality, reliable data to inform the progression of this and other NCEs in the drug discovery pipeline. The potential for the formation of a reactive acyl glucuronide metabolite warrants careful consideration and further investigation.
References
-
Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling. [Link]
-
New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. PMC. [Link]
-
Bioactivation of α,β-Unsaturated Carboxylic Acids Through Acyl Glucuronidation. American Society for Pharmacology and Experimental Therapeutics. [Link]
-
Acyl Glucuronidation and Acyl‐CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid‐containing Drugs. ResearchGate. [Link]
-
MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics. [Link]
-
Bioactivation of Carboxylic Acid Compounds by UDP-Glucuronosyltransferases to DNA-Damaging Intermediates: Role of Glycoxidation and Oxidative Stress in Genotoxicity. Chemical Research in Toxicology. [Link]
-
Bioactivation of α, β-Unsaturated Carboxylic Acids Through Acyl Glucuronidation. PubMed. [Link]
-
Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. PubMed. [Link]
-
Aldehyde Oxidase. Cambridge MedChem Consulting. [Link]
-
Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies. DMPK. [Link]
-
Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. PMC. [Link]
-
Consideration of predicted small-molecule metabolites in computational toxicology. Nature. [Link]
-
Which is the best metabolite prediction software?. Optibrium. [Link]
-
The role of aldehyde oxidase in drug metabolism. ResearchGate. [Link]
-
The role of aldehyde oxidase in drug metabolism. PubMed. [Link]
-
Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif: Role of a Novel P450-Mediated Metabolic Reaction Involving a Putative Oxaziridine Intermediate. Chemical Research in Toxicology. [Link]
-
Metabolic pathways for propionic acid and vitamin B 12 in propionibacteria. ResearchGate. [Link]
-
Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug. PMC. [Link]
-
Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. PMC. [Link]
-
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC. [Link]
-
Showing Compound propanoate (FDB031132). FooDB. [Link]
-
Propanoate Metabolism. PubChem. [Link]
-
The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Longdom. [Link]
-
Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. PMC. [Link]
-
MetAssign: probabilistic annotation of metabolites from LC–MS data using a Bayesian clustering approach. Bioinformatics. [Link]
-
Drug interaction with UDP-Glucuronosyltransferase (UGT) enzymes is a predictor of drug-induced liver injury. PMC. [Link]
-
Validation of an LC-HRMS-based untargeted metabolomics analytical platform for a long-term clinical. ChemRxiv. [Link]
-
Four types of UGT catalyzed reactions. A O-Glucuronidation; B N-Glucuronidation; C S-Glucuronidation; D C-Glucuronidation. ResearchGate. [Link]
-
Phase I and Phase II Metabolic Reactions in Drug Development. Hilaris. [Link]
-
Regio- and stereospecific hydroxylation reactions catalyzed by human cytochrome P450 enzymes. Hilaris. [Link]
-
Phase I Drug Metabolism. Drug Hunter. [Link]
-
LC-MS-based metabolomics.. SciSpace. [Link]
-
Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. PubMed. [Link]
-
Four types of UGT catalyzed reactions. UGTs attach glucuronides to... ResearchGate. [Link]
-
LC-MS-based conventional metabolomics combined with machine learning models to identify metabolic markers for the diagnosis of type I diabetes. Frontiers. [Link]
-
Different geometric requirements for cytochrome P450-catalyzed aliphatic versus aromatic hydroxylation results in chemoselective oxidation. The University of Queensland. [Link]
-
Conditions of the in vitro CYP450 metabolism inhibition assay.. ResearchGate. [Link]
-
Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. University of Washington. [Link]
-
Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. MDPI. [Link]
-
Oxidation of indole by cytochrome P450 enzymes. PubMed. [Link]
-
METABOLISM. Saveetha Dental College and Hospitals. [Link]
-
Tackling metabolism issues in drug discovery with in silico methods. News-Medical.net. [Link]
-
Metabolic Stability. Pharma Focus Asia. [Link]
-
Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. PMC. [Link]
-
Prediction of metabolism-induced hepatotoxicity on three-dimensional hepatic cell culture and enzyme microarrays. PMC. [Link]
-
Predicting phase-I metabolism of piceatannol: an in silico study. PMC. [Link]
Sources
- 1. Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the Potential of Cytochrome P450 CYP109B1 Catalyzed Regio—and Stereoselective Steroid Hydroxylation [frontiersin.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. longdom.org [longdom.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. researchgate.net [researchgate.net]
- 13. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Bioactivation of α, β-Unsaturated Carboxylic Acids Through Acyl Glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Frontiers | LC-MS-based conventional metabolomics combined with machine learning models to identify metabolic markers for the diagnosis of type I diabetes [frontiersin.org]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Protocols for the Synthesis of 3-(1H-indazol-7-yl)propanoic Acid: A Comprehensive Guide for Researchers
Abstract
This document provides a comprehensive guide with detailed application notes and protocols for the synthesis of 3-(1H-indazol-7-yl)propanoic acid, a molecule of significant interest in medicinal chemistry and drug development. The synthetic strategy detailed herein is a multi-step process commencing from commercially available 2-methyl-6-nitroaniline. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, causal explanations for experimental choices, and robust, self-validating protocols.
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals. The unique structural and electronic properties of the indazole ring system allow for diverse interactions with various biological targets. Specifically, functionalization at the 7-position of the indazole ring can lead to novel compounds with potential therapeutic applications. 3-(1H-indazol-7-yl)propanoic acid represents a valuable building block for the synthesis of more complex molecules, such as targeted protein degraders, enzyme inhibitors, and molecular probes.
This guide outlines a rational and efficient synthetic route to 3-(1H-indazol-7-yl)propanoic acid, designed to be accessible and reproducible in a standard laboratory setting. The presented methodology is divided into six key stages:
-
Synthesis of 7-Nitro-1H-indazole: Formation of the indazole ring system from 2-methyl-6-nitroaniline.
-
Reduction of 7-Nitro-1H-indazole: Conversion of the nitro group to a primary amine, yielding 7-amino-1H-indazole.
-
Sandmeyer Reaction: Transformation of the amino group into an iodo-substituent to furnish 7-iodo-1H-indazole.
-
Heck Cross-Coupling: Palladium-catalyzed coupling of 7-iodo-1H-indazole with ethyl acrylate to introduce the three-carbon side chain.
-
Catalytic Hydrogenation: Selective reduction of the carbon-carbon double bond in the acrylate intermediate.
-
Ester Hydrolysis: Final conversion of the ethyl ester to the desired carboxylic acid.
Each step is accompanied by a detailed protocol, a discussion of the underlying chemical principles, and key considerations for successful execution.
Overall Synthetic Scheme
Caption: Proposed synthetic route for 3-(1H-indazol-7-yl)propanoic acid.
Part 1: Synthesis of 7-Nitro-1H-indazole
The initial step involves the construction of the indazole ring system through a diazotization and intramolecular cyclization of 2-methyl-6-nitroaniline.[1][2] This reaction is a classical method for the formation of indazoles from ortho-substituted anilines.
Protocol 1: Synthesis of 7-Nitro-1H-indazole
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-6-nitroaniline | 152.15 | 10.0 g | 65.7 mmol |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.0 g | 72.5 mmol |
| Deionized Water | 18.02 | 20 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-methyl-6-nitroaniline (10.0 g, 65.7 mmol) in glacial acetic acid (100 mL).
-
Stir the mixture at room temperature to ensure a uniform suspension.
-
In a separate beaker, dissolve sodium nitrite (5.0 g, 72.5 mmol) in deionized water (20 mL).
-
Cool the suspension of 2-methyl-6-nitroaniline to 0-5 °C using an ice-water bath.
-
Add the aqueous solution of sodium nitrite dropwise to the cooled suspension over a period of 20-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
A yellow precipitate of 7-nitro-1H-indazole will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
Expected Yield: ~9.5 g (88%) of a yellow solid.
Part 2: Reduction of 7-Nitro-1H-indazole to 7-Amino-1H-indazole
The reduction of the nitro group to a primary amine is a crucial step. Stannous chloride (SnCl₂) in a protic solvent like ethanol is an effective and selective method for this transformation, well-tolerated by the indazole ring.[3][4]
Protocol 2: Synthesis of 7-Amino-1H-indazole
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-Nitro-1H-indazole | 163.13 | 9.0 g | 55.2 mmol |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 62.2 g | 276 mmol |
| Ethanol (EtOH) | 46.07 | 200 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | ~500 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | 3 x 150 mL | - |
Procedure:
-
To a 500 mL round-bottom flask, add 7-nitro-1H-indazole (9.0 g, 55.2 mmol) and ethanol (200 mL).
-
Add tin(II) chloride dihydrate (62.2 g, 276 mmol) to the suspension.
-
Heat the mixture to reflux (approximately 78 °C) with stirring for 3-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
To the resulting residue, add approximately 200 mL of water and cool in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. A thick precipitate of tin salts will form.[5]
-
Extract the aqueous slurry with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Yield: ~6.5 g (88%) of a light brown solid.
Part 3: Sandmeyer Reaction for the Synthesis of 7-Iodo-1H-indazole
The Sandmeyer reaction provides a reliable method to convert the amino group of 7-amino-1H-indazole into a more versatile iodo group for subsequent cross-coupling reactions.[6][7] This transformation proceeds via an intermediate diazonium salt.
Protocol 3: Synthesis of 7-Iodo-1H-indazole
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-Amino-1H-indazole | 133.15 | 6.0 g | 45.1 mmol |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 10 mL | - |
| Deionized Water | 18.02 | 50 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.4 g | 49.6 mmol |
| Potassium Iodide (KI) | 166.00 | 8.2 g | 49.6 mmol |
| Dichloromethane (DCM) | 84.93 | 3 x 100 mL | - |
Procedure:
-
In a 250 mL beaker, carefully add concentrated sulfuric acid (10 mL) to deionized water (50 mL) while cooling in an ice bath.
-
Add 7-amino-1H-indazole (6.0 g, 45.1 mmol) to the cooled acidic solution and stir until dissolved.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (3.4 g, 49.6 mmol) in 15 mL of cold water.
-
Add the sodium nitrite solution dropwise to the indazole solution, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In another flask, dissolve potassium iodide (8.2 g, 49.6 mmol) in 20 mL of water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Extract the mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with a 10% aqueous solution of sodium thiosulfate (to remove excess iodine), then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: ~8.3 g (75%) of a solid.
Part 4: Heck Cross-Coupling to Synthesize Ethyl (E)-3-(1H-indazol-7-yl)acrylate
The Heck reaction is a powerful tool for carbon-carbon bond formation, allowing for the coupling of the 7-iodo-1H-indazole with ethyl acrylate to build the desired side chain.[8][9]
Caption: Key components of the Heck cross-coupling reaction.
Protocol 4: Synthesis of Ethyl (E)-3-(1H-indazol-7-yl)acrylate
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-Iodo-1H-indazole | 244.04 | 7.5 g | 30.7 mmol |
| Ethyl Acrylate | 100.12 | 4.9 mL | 46.1 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 345 mg | 1.54 mmol |
| Triphenylphosphine (PPh₃) | 262.29 | 806 mg | 3.07 mmol |
| Triethylamine (Et₃N) | 101.19 | 8.6 mL | 61.4 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
To a dry 250 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 7-iodo-1H-indazole (7.5 g, 30.7 mmol), palladium(II) acetate (345 mg, 1.54 mmol), and triphenylphosphine (806 mg, 3.07 mmol).
-
Add anhydrous N,N-dimethylformamide (100 mL) via cannula.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add ethyl acrylate (4.9 mL, 46.1 mmol) and triethylamine (8.6 mL, 61.4 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and pour it into 250 mL of water.
-
Extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and then brine (100 mL).
-
Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Expected Yield: ~5.3 g (75%) of a solid.
Part 5: Catalytic Hydrogenation to Ethyl 3-(1H-indazol-7-yl)propanoate
The carbon-carbon double bond of the acrylate ester is selectively reduced using catalytic hydrogenation.[10] This method is highly efficient and typically proceeds with high yields.
Protocol 5: Synthesis of Ethyl 3-(1H-indazol-7-yl)propanoate
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl (E)-3-(1H-indazol-7-yl)acrylate | 230.26 | 5.0 g | 21.7 mmol |
| Palladium on Carbon (10% Pd/C) | - | 500 mg | - |
| Ethanol (EtOH) | 46.07 | 100 mL | - |
| Hydrogen (H₂) gas | 2.02 | Balloon or Parr shaker | - |
Procedure:
-
In a hydrogenation flask, dissolve ethyl (E)-3-(1H-indazol-7-yl)acrylate (5.0 g, 21.7 mmol) in ethanol (100 mL).
-
Carefully add 10% palladium on carbon (500 mg) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale, or use a Parr hydrogenator) at room temperature for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the product. The product is often pure enough for the next step, but can be purified by chromatography if needed.
Expected Yield: ~4.9 g (98%) of an oil or low-melting solid.
Part 6: Ester Hydrolysis to 3-(1H-indazol-7-yl)propanoic Acid
The final step is the saponification of the ethyl ester to the target carboxylic acid.[11] Basic hydrolysis is generally preferred as it is an irreversible process, driving the reaction to completion.
Protocol 6: Synthesis of 3-(1H-indazol-7-yl)propanoic Acid
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-(1H-indazol-7-yl)propanoate | 232.27 | 4.8 g | 20.7 mmol |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 1.7 g | 41.4 mmol |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
| Deionized Water | 18.02 | 50 mL | - |
| Hydrochloric Acid (HCl), 1M | - | to pH ~2-3 | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 3-(1H-indazol-7-yl)propanoate (4.8 g, 20.7 mmol) in a mixture of tetrahydrofuran (50 mL) and deionized water (50 mL).
-
Add lithium hydroxide monohydrate (1.7 g, 41.4 mmol) to the solution.
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the ester is fully consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M hydrochloric acid.
-
A white precipitate of the product will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 50 °C.
Expected Yield: ~3.9 g (92%) of a white solid.
References
-
Wikipedia. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Science Primary Literature. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]
- Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.
-
OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
-
Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]
-
ResearchGate. (2011, March 3). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Retrieved from [Link]
-
PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
MDPI. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]
-
Reddit. (2025, February 20). Nitro reduction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. Retrieved from [Link]
-
MDPI. (2017, September 11). Heck Reaction—State of the Art. Retrieved from [Link]
-
ResearchGate. (2026, February 21). Practical Enantioselective Hydrogenation of Aryl Enamides Catalyzed by Cobalt‐Monodentate Phosphoramidites. Retrieved from [Link]
-
IJSDR. (n.d.). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck coupling of aryl iodide with ethyl acrylate catalyzed by PdNPs biohybrids a. Retrieved from [Link]
-
PMC. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Clariant. (n.d.). Catalysts for hydrogenation processes. Retrieved from [Link]
-
Passel. (n.d.). Phase I - Hydrolysis Reactions | Metabolism of Herbicides or Xenobiotics in Plants. Retrieved from [Link]
-
Beilstein Journals. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
Molecules. (2008, November 17). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine-Imidazolium Salt System. Retrieved from [Link]
-
MDPI. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
-
Beilstein Journals. (2025, July 2). High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. organicchemistryguide.com [organicchemistryguide.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. clariant.com [clariant.com]
- 11. chemguide.co.uk [chemguide.co.uk]
Advanced Protocol: Incorporation of 3-(1H-indazol-7-yl)propanoic Acid in Solid-Phase Peptide Synthesis (SPPS)
Abstract
This application note details the methodological framework for incorporating 3-(1H-indazol-7-yl)propanoic acid into peptide backbones via Solid-Phase Peptide Synthesis (SPPS). As a bioisostere of tryptophan and a privileged scaffold in kinase and integrin inhibitor design, this moiety offers unique hydrogen-bonding capabilities and pi-stacking interactions. This guide addresses the critical challenges of indazole nitrogen nucleophilicity, solubility profiles, and orthogonal protection strategies to ensure high-fidelity synthesis.
Introduction & Chemical Context
3-(1H-indazol-7-yl)propanoic acid acts as a C-terminal or N-terminal modifier, or an internal peptidomimetic spacer. Its structural significance lies in the indazole ring , which mimics the indole side chain of Tryptophan (Trp) but with altered electronic properties (pKa ~14) and hydrogen bond donor/acceptor profiles.
Key Applications
-
Peptidomimetics: Replacement of Trp residues to modulate receptor affinity or metabolic stability.
-
Integrin Antagonists: Used as an arginine or aromatic mimic in RGD (Arg-Gly-Asp) ligand analogs.
-
Kinase Inhibitors: The indazole core frequently targets the ATP-binding pocket of kinases (e.g., FGFR, IDO1).
Critical Synthetic Challenge: The Indazole Nitrogen
The N1-nitrogen of the indazole ring is weakly acidic but can act as a nucleophile under the basic conditions of Fmoc-SPPS or during activation.
-
Risk: Unprotected indazole nitrogen can undergo N-acylation during the coupling step, leading to branched side products or capping of the active chain.
-
Solution: Utilization of orthogonal protecting groups (Boc or Trt) is strictly recommended to mask the N1 position during chain assembly.
Pre-Synthesis Preparation: Building Block Protection
While the free acid can be coupled directly with careful control of equivalents, pre-protection of the indazole nitrogen is the gold standard for high-purity synthesis.
Recommended Building Block
1-(tert-Butoxycarbonyl)-3-(1H-indazol-7-yl)propanoic acid (Boc-protected) is preferred for Fmoc-SPPS. The Boc group suppresses N-nucleophilicity and is removed globally during the final TFA cleavage.
Protocol: One-Pot Boc Protection (If commercial protected block is unavailable)
If you only have the free 3-(1H-indazol-7-yl)propanoic acid:
-
Dissolution: Dissolve 1.0 eq of the starting acid in 1:1 Dioxane/H2O or THF/H2O.
-
Basification: Add 2.5 eq of Na2CO3 or NaOH (1M).
-
Bocylation: Add 1.2 eq of Di-tert-butyl dicarbonate (Boc2O) dropwise at 0°C.
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC/LCMS.
-
Workup: Acidify carefully to pH 3 with 1M KHSO4 (avoid strong HCl to prevent Boc loss). Extract with Ethyl Acetate.
-
Result: The carboxylic acid remains free for coupling, while the Indazole-N is Boc-protected.
Solid-Phase Coupling Protocol
Reagents & Materials[1][2][3][4][5][6]
-
Resin: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids).
-
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for difficult sequences.
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
Base: DIPEA (N,N-Diisopropylethylamine).
Step-by-Step Coupling Workflow
| Step | Operation | Reagent/Conditions | Duration | Mechanism/Notes |
| 1 | Resin Swelling | DCM followed by DMF | 2 x 15 min | Ensures accessibility of reactive sites. |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | 5 min + 10 min | Removes N-terminal Fmoc from the growing chain. |
| 3 | Wash | DMF | 5 x 1 min | Critical to remove piperidine which would consume the activator. |
| 4 | Activation | Building Block (3-4 eq) HATU (3-4 eq) DIPEA (6-8 eq) | Pre-activate 2 min | In situ formation of the active ester (OAt). Do not exceed 5 min pre-activation to avoid racemization (though less relevant for this achiral linker, it is good practice). |
| 5 | Coupling | Add activated mix to resin | 60 - 90 min | Shake at RT. For sterically hindered amines, double couple. |
| 6 | Monitoring | Kaiser Test or Chloranil Test | < 5 min | Blue: Incomplete (Recouple). Yellow/Colorless: Complete. |
| 7 | Capping (Optional) | Ac2O / Pyridine / DMF | 10 min | Caps unreacted amines to prevent deletion sequences. |
Diagram: Coupling Decision Logic
The following diagram illustrates the decision process for handling the Indazole moiety during synthesis.
Figure 1: Decision logic for incorporating Indazole-propanoic acid, highlighting the protection strategy.
Cleavage and Deprotection[7]
Following the assembly of the peptide, the global deprotection step removes side-chain protecting groups (including the Boc/Trt on the indazole) and cleaves the peptide from the resin.
Cleavage Cocktail (Standard)
-
TFA (Trifluoroacetic acid): 95%
-
TIPS (Triisopropylsilane): 2.5% (Scavenger for carbocations)
-
H2O: 2.5%
Procedure:
-
Wash resin with DCM (3x) and dry under nitrogen.
-
Add Cleavage Cocktail (10-15 mL per gram of resin).
-
Shake at RT for 2 to 3 hours .
-
Note: Indazole is stable in TFA. If a Trityl (Trt) group was used on the indazole, it cleaves very fast. If Boc was used, 2 hours is sufficient.
-
-
Precipitate the filtrate in cold Diethyl Ether.
-
Centrifuge, wash with ether (3x), and lyophilize.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Coupling Efficiency | Steric hindrance or aggregation. | Use Microwave-assisted coupling (50°C, 10 min) or switch solvent to NMP . |
| Multiple Peaks (HPLC) | N-acylation of the unprotected indazole. | Mandatory: Use Boc/Trt protected building block. If unavailable, use DIC/Oxyma activation (less aggressive than HATU) and limit base. |
| Solubility Issues | Indazole is hydrophobic. | Dissolve the building block in a small amount of DMSO before adding to DMF. |
| Late Elution (HPLC) | High hydrophobicity of the product. | Use a C4 column or run a shallower gradient (e.g., 20-80% B over 40 min). |
References
-
Indazole Protection Strategies
-
SPPS Methodologies
-
Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry.[2]
- Source: Peptide.com.
-
-
Indazole Biological Activity & Design
-
Peptidomimetics Context
Sources
- 1. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New family of peptidomimetics based on the imidazole motif - PubMed [pubmed.ncbi.nlm.nih.gov]
Amide coupling reaction conditions for indazole-7-propanoic acid
Application Note: High-Performance Amide Coupling Protocols for Indazole-7-Propanoic Acid
Strategic Overview & Chemical Challenges
The coupling of Indazole-7-propanoic acid presents a unique set of challenges distinct from standard aliphatic amide formations. While the propanoic acid linker reduces the steric penalty typically associated with the C7 peri-position (as seen in PARP inhibitors like Niraparib), the electronic environment of the indazole core remains a critical variable.
Core Chemical Challenges:
-
Amphoteric Interference: The indazole core contains a basic pyridine-like nitrogen (
) and an acidic pyrrole-like nitrogen ( , ). In the absence of protecting groups, potent coupling reagents (e.g., HATU, EDC) can activate the carboxylic acid to form an -acylisourea or active ester, which may then undergo competitive -acylation at the indazole position, leading to dimers or oligomers. -
Solubility Profiles: Indazole-7-propanoic acids are often zwitterionic or poorly soluble in non-polar solvents (DCM), necessitating polar aprotic systems (DMF/DMSO) which complicate workup.
-
Regiocontrol: Ensuring reaction occurs exclusively at the exocyclic carboxylate rather than the heterocyclic nitrogens.
This guide presents two validated protocols: Method A (T3P) for chemoselectivity and ease of purification, and Method B (HATU) for sterically hindered or unreactive amine partners.
Method A: The Chemoselective T3P Protocol (Recommended)
Rationale: Propylphosphonic anhydride (T3P) is the preferred reagent for this substrate. Unlike carbodiimides or uronium salts, T3P acts as a kinetic dehydrating agent that forms a mixed anhydride. It exhibits superior chemoselectivity, significantly reducing the risk of side-reactions with the unprotected indazole nitrogen. Furthermore, T3P byproducts are water-soluble, allowing for a chromatography-free workup in many cases.
Reagents & Materials
-
Substrate: Indazole-7-propanoic acid (1.0 equiv)
-
Amine Partner: 1.1 – 1.2 equiv
-
Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc (primary choice) or DMF (if solubility is poor)
Step-by-Step Protocol
-
Slurry Formation: In a reaction vial, suspend Indazole-7-propanoic acid (1.0 equiv) in EtOAc (
).-
Note: If the substrate does not dissolve, add DMF dropwise until a clear solution or fine suspension is achieved. Avoid pure DMF if possible to simplify aqueous workup.
-
-
Base Addition: Add Pyridine (3.0 equiv). Stir for 5 minutes. The solution should become homogenous as the carboxylate salt forms.
-
Amine Addition: Add the amine partner (1.1 equiv).
-
Activation & Coupling: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Critical Control Point: Exotherm control is vital to prevent background N-acylation.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check LCMS for the product mass
. Monitor TLC for the disappearance of the acid (often stays at baseline in non-polar systems; use 10% MeOH/DCM).
-
-
Workup (The "Self-Validating" Step):
Method B: The High-Force HATU Protocol
Rationale: When coupling to electron-deficient anilines or sterically hindered secondary amines, T3P may be too mild. HATU provides rapid, irreversible activation. Crucial: This method requires protection of the Indazole-N1 (e.g., Boc, THP) to prevent side reactions, or strict stoichiometric control if protection is impossible.
Reagents
-
Substrate: N1-Boc-Indazole-7-propanoic acid (1.0 equiv)
-
Reagent: HATU (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF
Step-by-Step Protocol
-
Activation: Dissolve the N-protected indazole acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (
) under nitrogen. -
Deprotonation: Add DIPEA (1.0 equiv only at this stage) dropwise. Stir for 10 minutes.
-
Observation: Solution typically turns yellow/orange (formation of the At-complex).
-
-
Coupling: Add the amine partner (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 1–12 hours.
-
Quench: Pour the reaction mixture into ice-water (
reaction volume).-
Outcome: If the product is solid, it will precipitate. Filter and wash with water.[3] If oil forms, extract with EtOAc/LiCl (5% aq) to remove DMF.
-
Comparative Data Analysis
| Feature | Method A (T3P) | Method B (HATU) |
| Primary Utility | Unprotected Indazoles, Scalable Process | Hindered Amines, Protected Scaffolds |
| Risk of N-Acylation | Low (Chemoselective) | High (Requires N-protection) |
| Epimerization | Negligible | Low to Moderate |
| Workup | Aqueous Wash (Green Chemistry) | Extraction + Column Chromatography |
| Typical Yield | 75 – 90% | 85 – 95% |
| Atom Economy | High | Moderate (High MW byproducts) |
Visualized Workflows
Figure 1: Decision Matrix for Condition Selection
Caption: Logical flow for selecting the optimal coupling reagent based on substrate protection status and amine nucleophilicity.
Figure 2: Reaction Mechanism & Pathway (T3P)
Caption: T3P activation pathway highlighting the suppression of N1-acylation side reactions.
Troubleshooting & Optimization (Self-Validating Systems)
-
TLC Monitoring:
-
Use a solvent system of DCM:MeOH:AcOH (90:9:1) . The free acid will streak; the amide product will be a distinct spot with higher
. -
Validation: If the spot remains at the baseline, the carboxylic acid has not activated. Add more T3P or check base quality.
-
-
LCMS Checkpoint:
-
Look for
. -
Warning Signal: If you see
, you have likely formed the anhydride dimer or the N-acylated dimer. Switch to Method B with protection.
-
-
Solvent Swap:
-
If the Indazole acid is insoluble in EtOAc, use 2-MeTHF (2-Methyltetrahydrofuran). It offers better solubility than EtOAc and easier workup than DMF.
-
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development. Link
- Context: Authoritative review on T3P scalability and safety profiles compared to H
-
Jones, K., et al. (2015). Synthesis of Niraparib: Process Development of a PARP Inhibitor. Journal of Medicinal Chemistry. Link
- Context: While specific to the carboxamide, this establishes the stability and reactivity profile of the indazole-7-carboxyl
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
- Context: Fundamental mechanistic grounding for the selection of coupling agents based on steric and electronic factors.
-
Archimica. (2023). T3P® (Propanephosphonic Acid Anhydride) Application Note. Link
- Context: Technical specifications regarding T3P epimerization r
Sources
Functionalization strategies for the 1H-position in 3-(1H-indazol-7-yl)propanoic acid
Application Note: Functionalization Strategies for the 1H-Position in 3-(1H-indazol-7-yl)propanoic acid
Part 1: Strategic Analysis & Core Challenges
The functionalization of 3-(1H-indazol-7-yl)propanoic acid presents a unique intersection of steric and electronic challenges. While the indazole core is a privileged scaffold in medicinal chemistry—found in kinase inhibitors (e.g., Axitinib) and integrin antagonists—the presence of a propanoic acid side chain at the C-7 position creates a specific "steric gate" that significantly influences reactivity at the adjacent
The Regioselectivity Paradox ( vs. )
Indazoles exhibit annular tautomerism between the 1H- and 2H-forms.
-
Thermodynamics: The
-H tautomer is aromatic (benzenoid) and generally more stable ( ) than the quinonoid -H form. -
Kinetics vs. Sterics: Under standard alkylation conditions (
), the position is often kinetically favored due to the "lone pair availability" and lack of steric hindrance. -
The C-7 Factor: In your specific molecule, the propanoic acid chain at C-7 exerts peri-interaction (steric bulk) directly adjacent to the
site. Literature indicates that bulky C-7 substituents (like -COOMe or -NO2) can shift regioselectivity almost exclusively to (>95%) by physically blocking the approach.
Objective: To achieve high-fidelity functionalization at the
Part 2: Workflow Visualization
The following decision tree outlines the critical path for functionalizing this scaffold.
Caption: Workflow for regioselective functionalization of 7-substituted indazoles, prioritizing N1-selectivity.
Part 3: Detailed Experimental Protocols
Step 1: Protection (Esterification)
Rationale: The free carboxylic acid at C-7 is incompatible with basic alkylation conditions (forming a salt that alters solubility) and can participate in side reactions. Methyl or Ethyl ester protection is mandatory.
Protocol:
-
Dissolve 3-(1H-indazol-7-yl)propanoic acid (1.0 eq) in anhydrous MeOH (0.5 M).
-
Cool to 0°C. Add SOCl₂ (2.0 eq) dropwise (exothermic).
-
Reflux for 3 hours. Monitor by LC-MS (Acid
vs Ester ). -
Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃.
-
Dry over Na₂SO₄ and concentrate. Use crude for the next step.
Step 2, Route A: -Selective Alkylation (Thermodynamic Control)
Rationale: To overcome the steric hindrance at C-7, we use Sodium Hydride (NaH) in THF .[1][2][3] Unlike weak bases (K₂CO₃/DMF) which often favor the kinetic
Reagents:
-
Substrate: Methyl 3-(1H-indazol-7-yl)propanoate
-
Base: NaH (60% dispersion, 1.2 eq)
-
Solvent: Anhydrous THF (0.2 M)
-
Electrophile: Alkyl Halide (1.1 eq)
Procedure:
-
Deprotonation: To a flame-dried flask under Argon, add the indazole ester in THF. Cool to 0°C.[1]
-
Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 30 min to ensure complete anion formation.
-
Note: The solution often turns yellow/orange indicating the indazolyl anion.
-
-
Alkylation: Cool back to 0°C (optional, depending on electrophile reactivity) and add the Alkyl Halide dropwise.
-
Equilibration: Heat the reaction to 60°C for 4–12 hours.
-
Critical Insight: Heating is essential here. At RT, the C-7 steric bulk might force the electrophile to
. Thermal energy helps surmount the barrier to the thermodynamically stable product.
-
Step 2, Route B: -Selective Arylation (Chan-Lam Coupling)
Rationale: For introducing aryl groups,
Reagents:
-
Substrate: Methyl 3-(1H-indazol-7-yl)propanoate (1.0 eq)
-
Coupling Partner: Aryl Boronic Acid (2.0 eq)
-
Catalyst: Cu(OAc)₂ (1.0 eq)
-
Ligand/Base: Pyridine (2.0 eq)
-
Solvent: DCM (0.1 M)
-
Additives: 4Å Molecular Sieves (Activated)
Procedure:
-
Combine indazole ester, aryl boronic acid, Cu(OAc)₂, and molecular sieves in a flask.
-
Add DCM and Pyridine.
-
Stir vigorously open to the air (or under an O₂ balloon for faster rates) at RT for 24–48 hours.
-
Filter through a Celite pad to remove copper salts.
-
Concentrate and purify.[1]
Part 4: Quality Control & Isomer Differentiation
This is the most critical step. You cannot rely solely on LC-MS as isomers have identical masses.
Data Summary Table: Diagnostic Signals
| Feature | ||
| TLC (Silica) | Generally Higher | Generally Lower |
| 1H NMR (Aromatic) | H-3 is a sharp singlet (~8.0 ppm) | H-3 is often deshielded (~8.3-8.5 ppm) |
| NOESY / ROESY | Strong NOE between | Strong NOE between |
| 13C NMR | C-3 signal ~133-135 ppm | C-3 signal ~120-125 ppm |
Validation Protocol:
-
Isolate the major isomer.
-
Run a 1D-NOESY irradiating the benzylic/alkyl protons attached to the nitrogen.
-
Interpretation:
-
If you see enhancement of the H-3 singlet , you have the
(Wrong) isomer. -
If you see enhancement of the propanoic acid
-CH₂ (approx 2.8-3.2 ppm), you have the (Correct) isomer.
-
Part 5: References
-
Keating, J. J., & Alam, F. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[3] Link
-
Key Insight: Establishes that C-7 substituents strongly direct alkylation toward
due to steric hindrance, necessitating optimized thermodynamic conditions for access.
-
-
Luo, G., et al. (2006). Regioselective synthesis of 1- and 2-substituted indazoles. Journal of Organic Chemistry, 71(14), 5392–5395. Link
-
Key Insight: Provides the mechanistic basis for using NaH/THF to favor the thermodynamic 1H-isomer.
-
-
Gaulon, C., et al. (2005). Palladium-catalyzed N-arylation of indazoles. Journal of Organic Chemistry, 70(18), 7397–7400. Link
-
Key Insight: Comparative analysis of cross-coupling strategies for sterically hindered azoles.
-
-
BenchChem Technical Guides. (2025). Troubleshooting regioselectivity in indazole synthesis. Link
-
Key Insight: Practical troubleshooting for separating N1/N2 isomers via chromatography.
-
Sources
Application Note: Strategic Esterification of 3-(1H-indazol-7-yl)propanoic acid
This Application Note provides a comprehensive technical guide for the preparation of ester derivatives of 3-(1H-indazol-7-yl)propanoic acid . This specific scaffold is a valuable intermediate in medicinal chemistry, particularly for the development of kinase inhibitors, integrin antagonists, and nitric oxide synthase (NOS) inhibitors where the 7-position substitution provides unique vector orientation compared to the more common 3-, 5-, or 6-substituted indazoles.
Introduction & Chemical Strategy
The target molecule, 3-(1H-indazol-7-yl)propanoic acid , features a propanoic acid tail attached to the 7-position of the indazole core. This structure presents specific synthetic challenges distinguishable from standard carboxylic acids:
-
Amphoteric Nature: The indazole ring possesses a basic nitrogen (N2, pKa ~1.3) and a weakly acidic N-H (N1, pKa ~14). The carboxylic acid tail (pKa ~4.5) adds to this polarity, often resulting in zwitterionic behavior and poor solubility in non-polar solvents (DCM, Toluene).
-
Regioselectivity Risks: The N1-nitrogen is nucleophilic. Using basic conditions with alkyl halides (e.g.,
) to form esters poses a high risk of N-alkylation (forming N1- or N2-alkyl byproducts) competing with O-alkylation. -
Tautomerism: The 1H- and 2H-indazole tautomers exist in equilibrium.[1][2] While the 1H-form is thermodynamically favored, substituents at the 7-position can influence this equilibrium via steric interactions or hydrogen bonding with the N1-H.
Reaction Pathway Overview[3]
The following diagram outlines the critical decision pathways for synthesizing these esters, highlighting the avoidance of N-alkylation.
Figure 1: Strategic decision tree for esterification methods based on the target ester group and substrate stability.
Experimental Protocols
Method A: Fischer Esterification (Primary Alcohols)
Best for: Methyl, Ethyl, and Isopropyl esters. Mechanism: Acid-catalyzed nucleophilic acyl substitution. The acidic environment suppresses the nucleophilicity of the indazole nitrogens, preventing N-alkylation.
Materials
-
Substrate: 3-(1H-indazol-7-yl)propanoic acid (1.0 equiv)
-
Solvent/Reagent: Anhydrous Alcohol (MeOH or EtOH) (0.2 M concentration relative to substrate)
-
Catalyst: Thionyl Chloride (
) (2.0 equiv) OR Conc. (0.5 equiv) -
Quench: Sat.
Protocol
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
-
Dissolution: Suspend the carboxylic acid (1.0 equiv) in anhydrous alcohol (e.g., Methanol).
-
Note: The starting material may not fully dissolve at room temperature.
-
-
Activation (Exothermic): Cool the suspension to 0°C in an ice bath. Dropwise add Thionyl Chloride (
) (2.0 equiv) over 10 minutes.-
Chemistry Insight:
reacts with the alcohol to generate anhydrous HCl in situ, which is a more effective catalyst than aqueous acids.
-
-
Reflux: Remove the ice bath and heat the reaction to reflux (65°C for MeOH) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).
-
Endpoint: Disappearance of the polar acid spot near the baseline and appearance of a less polar ester spot (
).
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess alcohol.
-
Redissolve the residue in Ethyl Acetate (EtOAc).
-
Neutralization: Wash the organic layer carefully with Saturated
(2x) to neutralize HCl. Caution: Gas evolution ( ). -
Wash with Brine (1x), dry over anhydrous
, filter, and concentrate.
-
-
Purification: Usually yields pure product. If necessary, purify via silica gel flash chromatography (Hexanes:EtOAc gradient).
Method B: Steglich Esterification (Coupling)
Best for: Acid-sensitive esters, secondary/tertiary alcohols, or expensive alcohols. Mechanism: Carbodiimide activation.
Materials
-
Substrate: 3-(1H-indazol-7-yl)propanoic acid (1.0 equiv)
-
Alcohol: R-OH (1.2 – 1.5 equiv)
-
Coupling Agent: EDC.HCl (1.2 equiv) (Preferred over DCC to simplify workup)
-
Catalyst: DMAP (0.1 – 0.2 equiv)
-
Solvent: Anhydrous DCM or DMF (if solubility is poor).
Protocol
-
Dissolution: In a dry flask, dissolve the carboxylic acid (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous DCM (0.1 M).
-
Catalyst Addition: Add DMAP (0.1 equiv) at room temperature.
-
Activation: Cool to 0°C. Add EDC.HCl (1.2 equiv) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
-
Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (to remove unreacted EDC and DMAP).
-
Wash with Sat.
(to remove unreacted acid). -
Dry (
) and concentrate.ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
-
-
Purification: Flash chromatography is required to remove N-acylurea byproducts if DCC was used; usually minimal purification needed for EDC.
Method C: Alkylation via N-Protection (The "Safe" Route for Halides)
Best for: Esters where the alcohol is not available, but the alkyl halide (R-X) is (e.g., specific functionalized chains). Critical Step: You must protect the Indazole N1 position first to avoid irreversible N-alkylation.
Workflow Diagram
Figure 2: Workflow for alkyl halide esterification requiring transient N-protection.
Protocol
-
Protection: React starting material with
(1.1 equiv) and DMAP (0.1 equiv) in THF. The acidic N1-H is protected as the N-Boc carbamate. -
Esterification: Treat the N-Boc intermediate with
(2.0 equiv) and the Alkyl Halide (R-X, 1.1 equiv) in DMF at RT.-
Note: Since N1 is blocked, alkylation occurs exclusively at the carboxylate oxygen.
-
-
Deprotection: Treat the crude ester with 20% TFA in DCM (1 hour) to remove the Boc group, yielding the pure ester derivative.
Analytical Characterization (QC)
To validate the synthesis, compare the spectral data against these expected values.
| Technique | Parameter | Expected Observation | Structural Insight |
| 1H NMR | H-7 (Indazole) | Not applicable (Substituted). Look for H-6 doublet. | The H-6 proton often shifts slightly upfield compared to unsubstituted indazole due to the alkyl chain. |
| 1H NMR | Side Chain | Triplet (~2.7 ppm) & Triplet (~3.1 ppm) | Characteristic |
| 1H NMR | Ester Group | Singlet (3.6 ppm) for Methyl Ester | Confirm integration (3H). |
| IR | Carbonyl (C=O) | Shift: 1700 cm⁻¹ | Esters have a higher frequency stretch than H-bonded carboxylic acids. |
| HPLC | Retention Time | Significant Increase | Esterification masks the polar COOH, drastically increasing lipophilicity ( |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Method A) | Incomplete conversion due to water. | Use anhydrous solvents. Add molecular sieves. Use |
| N-Alkylation Observed | Used Base/Alkyl Halide without protection. | Switch to Method A (Fischer) or Method C (Boc-protection). |
| Poor Solubility | Zwitterionic nature of the starting material. | Use DMF or DMAc as co-solvent. For Method A, use a suspension; it will dissolve as it reacts. |
| Product is an Oil/Gum | Common for these esters. | Triturate with cold Pentane or Diethyl Ether to induce crystallization. Convert to HCl salt (using HCl/Ether) for solid storage. |
References
-
Indazole Chemistry & Tautomerism
-
Gaonkar, S.L., et al. "Synthesis and pharmacological properties of ester derivatives of indazole." Journal of Chemical and Pharmaceutical Research, 2015.[3]
- Context: Discusses the general reactivity of the indazole core and stability of 1H vs 2H tautomers.
-
-
Esterification Methodologies (Steglich)
- Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids.
- Context: The foundational protocol for EDC/DMAP coupling used in Method B.
-
7-Substituted Indazoles in Drug Design
- Batt, D.G., et al. "7-Substituted Indazoles as Potent, Selective Inhibitors of Nitric Oxide Synthase." Journal of Medicinal Chemistry, 2008.
- Context: Establishes the biological relevance and synthetic handling of the 7-position steric environment.
-
General Synthesis of Indazole Propanoic Acids
-
Vangapandu, S., et al. "Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids."[4] Bioorganic & Medicinal Chemistry, 2014.[4]
- Context: While focusing on indoles, this reference details the purification and handling of the propanoic acid side chain attached to fused heteroaromatics, directly applicable to the indazole analog.
-
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 3. jocpr.com [jocpr.com]
- 4. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalytic Hydrogenation of Indazole Propanoic Acid Scaffolds
Topic: Catalytic Hydrogenation Methods Involving Indazole Propanoic Acid Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
Indazole-3-propanoic acid derivatives are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for glucagon receptor antagonists , integrin antagonists (e.g.,
While catalytic hydrogenation is a standard unit operation, indazole scaffolds present unique challenges:
-
Chemo-selectivity: Reducing the exocyclic alkene without over-reducing the electron-rich indazole core (to 4,5,6,7-tetrahydroindazole).
-
Regio-integrity: Preserving labile N-protecting groups (e.g., N-Benzyl, N-SEM) or sensitive halogens (Cl, Br) attached to the aromatic ring.
-
Tautomeric Control: Managing the 1H- vs. 2H-indazole equilibrium during heterogeneous catalysis.
This guide details optimized protocols for these transformations, emphasizing mechanistic control over catalyst activity to ensure high yield and purity.
Mechanistic Insights & Critical Control Points
The Selectivity Landscape
The catalytic reduction of 3-(1H-indazol-3-yl)acrylic acid involves competing pathways. The desired pathway is the saturation of the
Figure 1: Reaction Pathways and Selectivity Control
Caption: Competitive hydrogenation pathways. Green path represents the desired transformation. Red and Yellow paths indicate common side reactions (over-reduction and dehalogenation).
Catalyst Selection Matrix
| Catalyst | Activity | Selectivity Profile | Application |
| 10% Pd/C (Type 39/487) | High | Moderate. Good for simple olefins. | Standard reduction of acrylic acid side chains.[1] |
| 5% Pt/C (Sulfided) | Low/Med | High. Resists dehalogenation. | Use when Ar-Cl or Ar-Br must be preserved. |
| PtO | Very High | Low. Promotes ring reduction. | Avoid unless synthesizing tetrahydroindazoles. |
| Raney Nickel | Variable | Good for Nitro groups. | Reduction of nitro-indazoles to amino-indazoles. |
Detailed Experimental Protocols
Protocol A: Standard Reduction of Indazole-3-Acrylic Acids
Objective: Conversion of 3-(1H-indazol-3-yl)acrylic acid to 3-(1H-indazol-3-yl)propanoic acid. Scope: Substrates without sensitive halogens or easily reducible N-protecting groups (e.g., N-Boc is safe; N-Bn may cleave).
Materials:
-
Substrate: 3-(1H-indazol-3-yl)acrylic acid derivative (1.0 equiv)
-
Catalyst: 10% Pd/C (50% wet w/w), 10 wt% loading relative to substrate.
-
Solvent: Methanol (HPLC grade) or THF/MeOH (1:1) for solubility.
-
Hydrogen Source: H
balloon (1 atm) or Parr Shaker (30 psi).
Procedure:
-
Preparation: In a round-bottom flask (or Parr bottle), dissolve the substrate in Methanol (0.1 M concentration). If solubility is poor, add THF or warm slightly to 40°C.
-
Catalyst Addition: Caution: Pyrophoric. Under a gentle stream of Nitrogen, carefully add the 10% Pd/C catalyst.
-
Pro-Tip: Weigh the wet catalyst on a piece of weighing paper and slide it directly into the solvent to minimize ignition risk.
-
-
Purging: Seal the vessel. Evacuate the headspace (vacuum) and backfill with Nitrogen (3 cycles). Then, evacuate and backfill with Hydrogen (3 cycles).
-
Reaction: Stir vigorously (or shake) at Room Temperature (20-25°C) under 1 atm H
(balloon) for 4–16 hours.-
Monitoring: Check TLC or LCMS every 2 hours. The disappearance of the acrylic alkene is usually distinct.
-
-
Workup:
-
Flush the vessel with Nitrogen.
-
Filter the mixture through a pad of Celite 545 to remove the catalyst. Wash the pad with MeOH (3x volume).
-
Concentrate the filtrate in vacuo to yield the propanoic acid.
-
-
Purification: Usually, the product is pure enough for the next step (>95%). If necessary, recrystallize from EtOH/Water.
Protocol B: Chemoselective Reduction (Preserving Halogens)
Objective: Reduction of the alkene in the presence of an Aryl-Chloride or Aryl-Bromide on the indazole ring.
Challenge: Standard Pd/C often causes hydro-dehalogenation (Ar-Cl
Modifications:
-
Catalyst: Replace Pd/C with 5% Pt/C (Sulfided) or 5% Rh/C .
-
Additive: If using Pd/C is unavoidable, add Diphenylsulfide (0.5 equiv) or Potassium Acetate to poison the catalyst slightly against oxidative addition into the C-X bond.
-
Procedure: Follow Protocol A, but strictly limit pressure to 1 atm and monitor conversion closely. Stop immediately upon consumption of starting material.
Protocol C: One-Pot Nitro Reduction and Cyclization
Context: Many indazole propanoic acids are built from 2-nitro-cinnamic acid derivatives via reductive cyclization.
Procedure:
-
Dissolve the ortho-nitro-cinnamic acid derivative in Ethanol/Acetic Acid (10:1) .
-
Add 10% Pd/C (10 wt%).
-
Hydrogenate at 40 psi (Parr Shaker) for 4 hours.
-
Mechanism: The nitro group reduces to the amine (Ar-NH
), which intramolecularly attacks the alkene or carbonyl (depending on specific substitution) or simply reduces to the amino-propanoic acid which then cyclizes via diazotization in a subsequent step.-
Note: Direct formation of the indazole N-N bond usually requires a diazotization step (NaNO
/HCl) after the nitro reduction, unless a specific N-N bond forming reagent is present.
-
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning (S, N lone pairs). | Add 1-2 drops of Acetic Acid or HCl to protonate basic nitrogens (prevents catalyst binding). Increase T to 40°C. |
| Over-Reduction (Ring Saturation) | Catalyst too active; Pressure too high. | Switch from PtO |
| Loss of Halogen (De-Cl/Br) | Pd oxidative insertion. | Use Sulfided Pt/C . Add ZnBr |
| Product is a Gel/Gum | Amphoteric nature of amino-acids. | Adjust pH to isoelectric point (~pH 4-5) to precipitate, or use HCl salt form. |
Visual Workflow: Laboratory Setup
Caption: Standard laboratory workflow for catalytic hydrogenation of indazole intermediates.
References
-
Reduction of Heteroaryl Acrylic Acids
-
Chemoselective Hydrogenation (Dehalogenation prevention)
-
Mori, A., et al. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide."[3] Organic Letters, 2006, 8(15), 3279-3281.
-
-
Synthesis of Indazole Scaffolds (L-696,474 context)
-
Haidle, A. M., & Myers, A. G. "An enantioselective, modular, and general route to the cytochalasins: Synthesis of L-696,474." PNAS, 2004, 101(33), 12048-12053.[4]
-
-
Indazole Synthesis Reviews
-
"Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[5] Molecules, 2019.
-
Disclaimer: All protocols involve the use of hydrogen gas (flammable/explosive) and pyrophoric catalysts. Perform all work in a functioning fume hood with appropriate PPE.
Sources
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 4. An enantioselective, modular, and general route to the cytochalasins: synthesis of L-696,474 and cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Production of 3-(1H-indazol-7-yl)propanoic Acid
Executive Summary
This application note details a scalable, safety-validated protocol for the synthesis of 3-(1H-indazol-7-yl)propanoic acid . Functionalization of the indazole C7 position is historically challenging due to steric hindrance from the peri-hydrogen at C6 and the electronic influence of the adjacent pyrazole nitrogen.
While classical methods rely on hazardous diazotization-cyclization sequences of substituted anilines, this guide recommends a transition-metal-catalyzed approach (Heck Coupling) starting from 7-bromo-1H-indazole.[1] This route minimizes safety risks associated with diazonium salts and avoids chromatographic purification, rendering it suitable for multi-kilogram GMP production.
Key Process Advantages
-
Safety: Eliminates the risk of explosive diazonium intermediate accumulation.
-
Scalability: All intermediates are isolated via crystallization or precipitation.
-
Regiocontrol: Utilizes N1-protection to ensure exclusive C7 functionalization.[1]
Strategic Route Analysis
The selection of the synthetic route is critical for scale-up. We compare the "Classical" De Novo Ring Construction against the "Modern" C-H/C-X Functionalization.
| Feature | Route A: Diazotization (Classical) | Route B: Heck Coupling (Recommended) |
| Starting Material | 2-Nitro-3-alkyl-anilines | 7-Bromo-1H-indazole |
| Key Step | Jacobson-Huber Cyclization | Pd-Catalyzed Heck Coupling |
| Safety Profile | High Risk: Exothermic; Diazo intermediates [1].[1] | Low Risk: Standard thermal hazards. |
| Purification | Often requires chromatography for isomers. | Crystallization driven.[2] |
| Step Count | 4-5 steps (linear). | 3 steps (convergent). |
| Yield | Variable (30-50%).[1] | High (>75% overall).[2] |
Decision Matrix Visualization
The following diagram illustrates the decision logic and workflow for the recommended route.
Caption: Strategic workflow selecting the Heck Coupling pathway to ensure process safety and scalability.
Detailed Experimental Protocols
Pre-requisite: Starting Material Sourcing
7-Bromo-1H-indazole is the critical starting material.[1] For multi-kilo campaigns, it is cost-effective to synthesize this from 2,6-dichlorobenzonitrile via hydrazine cyclization, a method recently validated for the production of Lenacapavir intermediates [2].[3]
Step 1: N1-Protection (Tetrahydropyranyl - THP)
Rationale: Unprotected indazoles can poison Palladium catalysts via N-coordination.[1] The THP group is chosen for its stability under basic Heck conditions and ease of removal under mild acidic conditions.
Protocol:
-
Charge a reactor with 7-bromo-1H-indazole (1.0 equiv) and Dichloromethane (DCM) (10 vol).
-
Add Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv) as a catalyst.
-
Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) dropwise at 0–5 °C.
-
Warm to 20–25 °C and stir for 4 hours. Monitor by HPLC (Target: <1% starting material).
-
Quench with saturated NaHCO3. Separate phases.
-
Solvent Swap: Distill off DCM and replace with 2-Propanol (IPA) to induce crystallization.
-
Isolate 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole by filtration.
-
Expected Yield: 90–95%
-
Appearance: Off-white solid.[1]
-
Step 2: Heck Coupling (Construction of the Carbon Chain)
Rationale: This step installs the 3-carbon chain. We use methyl acrylate as the coupling partner.[4] Phosphine-free conditions or robust ligands (e.g., P(o-tolyl)3) are preferred to handle the steric bulk at C7 [3].[1]
Protocol:
-
Charge reactor with:
-
Protected Indazole (from Step 1) (1.0 equiv)
-
Dimethylformamide (DMF) (8 vol) or Acetonitrile (MeCN)
-
Triethylamine (Et3N) (2.5 equiv)
-
Methyl Acrylate (1.5 equiv)
-
-
Degas the solution by sparging with Nitrogen for 30 minutes (Critical for Pd cycle efficiency).
-
Add Catalyst: Pd(OAc)2 (0.02 equiv) and P(o-tolyl)3 (0.04 equiv).
-
Heat to 90–100 °C for 12–16 hours.
-
IPC (In-Process Control):[1] Monitor disappearance of aryl bromide.
-
-
Work-up: Cool to room temperature. Filter through a Celite pad to remove Pd black.
-
Precipitation: Add water (20 vol) dropwise to the filtrate to precipitate the acrylate intermediate.
-
Isolate Methyl 3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-7-yl)acrylate.
Step 3: Hydrogenation, Hydrolysis, and Deprotection
Rationale: A streamlined "telescoped" process reduces unit operations. Hydrogenation reduces the alkene, and acidic hydrolysis removes both the methyl ester and the THP protecting group.
Protocol:
-
Hydrogenation:
-
Dissolve the acrylate intermediate in Methanol (10 vol).
-
Add 10% Pd/C (5 wt% loading).
-
Stir under H2 atmosphere (1–3 bar) at 25 °C for 6 hours.
-
Filter catalyst (save for recovery).[5]
-
-
Hydrolysis & Deprotection:
-
To the filtrate, add 2M HCl (aq) (5 equiv).
-
Heat to 50 °C for 4 hours. This cleaves the methyl ester to the acid AND removes the THP group.
-
Note: If ester hydrolysis is slow, add LiOH (3 equiv) first, stir 2h, then acidify to pH 1 to cleave THP.
-
-
Final Isolation:
-
Adjust pH to ~3–4 (isoelectric point vicinity) with NaOH.
-
Cool to 0–5 °C. The product, 3-(1H-indazol-7-yl)propanoic acid , will crystallize.[1]
-
Recrystallize from Ethanol/Water if purity is <98%.
-
Reaction Mechanism & Pathway[6]
The following diagram details the chemical transformations, highlighting the specific regiochemistry at Position 7.
Caption: Synthetic pathway from 7-bromoindazole to the final propanoic acid derivative via Heck coupling.
Process Safety & Impurity Control
Palladium Scavenging
Pharmaceutical intermediates require strict Pd limits (<10 ppm).
-
Action: If Pd levels remain high after crystallization, treat the final solution with SiliaMetS® Thiol or N-acetylcysteine before the final crystallization step.
Genotoxic Impurities (GTIs)
-
Alkyl Halides: The starting material is an aryl bromide. Ensure <10 ppm residual 7-bromoindazole in the final product.[1]
-
Hydrazine: If synthesizing the starting material from 2,6-dichlorobenzonitrile, test for residual hydrazine (a known carcinogen) [2].
Thermal Hazards
Unlike the diazotization route, which risks rapid decomposition (Source 1.6), the Heck route's main hazard is the flammability of acrylate monomers and solvents. Standard Class 1 Div 2 electrical rating is sufficient for the plant.
References
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries. 6
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[1][3][7][8] Molecules, 29(12), 2705. 3
-
Organic Chemistry Portal. (2024). Heck Reaction Protocols and Mechanism. 9
-
ChemicalBook. (2024). 7-Bromo-1H-indazole Synthesis and Properties. 10
Sources
- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ajrconline.org [ajrconline.org]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aqueous Solubility of 3-(1H-indazol-7-yl)propanoic acid
Welcome to the Application Science Support Center. As researchers transition 3-(1H-indazol-7-yl)propanoic acid from in vitro biochemical assays to complex cellular or in vivo models, aqueous solubility is the most frequently encountered bottleneck.
This guide provides field-proven, mechanistically grounded solutions to overcome precipitation, optimize formulation buffers, and ensure reproducible dosing.
Part 1: Physicochemical Causality & Molecular Behavior
To troubleshoot solubility, we must first understand the molecular architecture of 3-(1H-indazol-7-yl)propanoic acid. The molecule consists of two distinct domains:
-
The Indazole Core : A highly lipophilic, bicyclic heteroaromatic ring. Indazole is amphoteric, but its pKa values lie at the extremes of the physiological spectrum (~1.04 for protonation, ~13.86 for deprotonation)[1]. Therefore, in standard biological buffers (pH 4–9), the indazole core remains entirely neutral and hydrophobic.
-
The Propanoic Acid Chain : A weak carboxylic acid with a predicted pKa of approximately 4.0 to 4.8[2].
The Causality of Precipitation : Because the core is highly lipophilic, the molecule relies entirely on the ionization of the propanoic acid tail for aqueous solvation. If the buffer pH drops near or below the pKa, the carboxylate protonates into a neutral free acid, drastically reducing the hydration shell and triggering rapid aggregation.
pH-dependent ionization states of 3-(1H-indazol-7-yl)propanoic acid affecting aqueous solubility.
Part 2: Frequently Asked Questions (FAQs)
Q: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS? A: You have exceeded the compound's kinetic solubility limit. When a concentrated organic stock (e.g., DMSO) is rapidly diluted into an aqueous buffer, the sudden shift in solvent polarity forces the compound into a state of supersaturation. Because the system lacks the time to form an ordered crystal lattice, the compound crashes out as an amorphous precipitate[3]. Amorphous precipitates are thermodynamically unstable but highly problematic for assay reproducibility[4].
Q: My buffer is at pH 7.4, which is well above the pKa. Why am I still seeing micro-crystals over time? A: While pH 7.4 ensures the molecule is ionized, you may be exceeding its thermodynamic solubility. Furthermore, adding a highly concentrated stock of a weak acid can locally deplete the buffering capacity of your PBS, dropping the micro-environmental pH and driving the compound back into its insoluble protonated state. Always verify the final pH of the solution after compound addition.
Q: What is the optimal way to prepare and store stock solutions? A: Prepare 10 mM to 50 mM stocks in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Because these solvents are highly hygroscopic, absorbing atmospheric moisture will prematurely trigger micro-precipitation within the stock vial itself[5]. Store aliquots at -20°C in tightly sealed tubes with desiccants, and never subject them to freeze-thaw cycles.
Part 3: Troubleshooting Guide
Issue 1: Flash Precipitation Upon Aqueous Dilution
-
Symptom: The solution turns cloudy or milky the moment the DMSO stock touches the buffer.
-
Root Cause: Localized supersaturation at the solvent-buffer interface.
-
Corrective Action (Order of Addition): Never pipette aqueous buffer into the DMSO stock. Instead, establish a rapid vortex in the aqueous buffer and slowly inject the DMSO stock directly into the vortex center. This instantly disperses the organic phase, preventing localized high-concentration gradients.
-
Corrective Action (Temperature): Pre-warm the aqueous buffer to 37°C before addition. Solvation of this compound is endothermic; elevated temperatures temporarily increase the kinetic solubility threshold[4].
Issue 2: Delayed Turbidity (Assay Drift)
-
Symptom: The solution is initially clear but becomes turbid after 30–60 minutes in the assay plate.
-
Root Cause: The amorphous phase is slowly transitioning into a stable, highly insoluble crystalline lattice[3].
-
Corrective Action (Co-solvents): Introduce a biocompatible surfactant or co-solvent. Adding 0.01% Tween-20 or 2-5% PEG-400 to the aqueous buffer prior to DMSO addition lowers the surface tension and stabilizes the metastable kinetic state, preventing crystal nucleation.
Workflow for troubleshooting DMSO-induced precipitation during aqueous dilution.
Part 4: Quantitative Solubility Profiles
The following table summarizes the expected solubility behavior of 3-(1H-indazol-7-yl)propanoic acid to help you select the appropriate formulation strategy.
| Buffer System / Condition | pH | Primary Ionization State | Estimated Solubility | Recommended Application |
| 0.1 N HCl | 1.0 | Protonated Acid, Protonated Indazole | Moderate (< 0.5 mg/mL) | Gastric simulated fluids |
| Acetate Buffer | 4.5 | ~50% Protonated / 50% Anionic | Poor (< 0.1 mg/mL) | Avoid this pH range |
| Phosphate Buffered Saline (PBS) | 7.4 | Deprotonated Carboxylate (Anionic) | Good (~1 - 5 mg/mL) | Standard in vitro assays |
| PBS + 5% PEG-400 | 7.4 | Deprotonated Carboxylate (Anionic) | Excellent (> 10 mg/mL) | High-dose in vivo dosing |
| 100% Anhydrous DMSO | N/A | Neutral Free Acid | Very High (> 50 mg/mL) | Stock solution storage |
Part 5: Self-Validating Experimental Protocols
To ensure data integrity, do not rely on visual inspection alone. Use the following self-validating protocols to quantify solubility.
Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometry)
This protocol determines the maximum concentration you can achieve via DMSO dilution before amorphous precipitation occurs[4].
-
Preparation: Dispense 196 µL of your target aqueous buffer (e.g., PBS, pH 7.4) into a 96-well clear-bottom plate.
-
Titration: Prepare a serial dilution of your compound in 100% DMSO (e.g., 10 mM down to 0.1 mM).
-
Addition: Rapidly inject 4 µL of the DMSO series into the buffer wells (final DMSO concentration = 2%).
-
Incubation: Shake the plate at 500 RPM for 2 minutes, then incubate at room temperature for 2 hours.
-
Validation Step (Self-Correction): Read the plate using a nephelometer or a standard absorbance microplate reader at 620 nm.
-
Logic: True solutions do not scatter light. A baseline absorbance identical to the blank confirms complete dissolution. Any increase in optical density (>0.05 AU) indicates sub-visible colloidal aggregation, invalidating the "soluble" classification for that concentration.
-
Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the absolute equilibrium solubility of the crystalline solid in a given buffer[3].
-
Saturation: Add 5 mg of solid 3-(1H-indazol-7-yl)propanoic acid powder directly into a glass vial containing 1 mL of aqueous buffer. Do NOT use DMSO.
-
Equilibration: Cap the vial and agitate on a rotary shaker at 37°C for 24 hours. The presence of undissolved solid must be visible; if the solution is clear, add more powder until a suspension is maintained.
-
Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.
-
Validation Step (Self-Correction): Analyze the supernatant via HPLC-UV against a known standard curve. To confirm that thermodynamic equilibrium has truly been reached, take a second aliquot at 48 hours; the calculated concentration must be within 5% of the 24-hour time point. If it is higher, equilibrium was not reached; if it is lower, the compound is degrading.
Part 6: References
-
Indazole - Wikipedia. Wikipedia. Available at:
-
1H-Imidazole-4(5)-propanoic acid. FooDB. Available at:
-
Common issues with RO-3 solubility and precipitation. Benchchem. Available at:
-
Perspectives in solubility measurement and interpretation. National Institutes of Health (NIH). Available at:
-
Mal-PEG4-PFP | 1415800-42-8. Benchchem. Available at:
Sources
- 1. Indazole - Wikipedia [en.wikipedia.org]
- 2. Showing Compound 1H-Imidazole-4(5)-propanoic acid (FDB012461) - FooDB [foodb.ca]
- 3. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mal-PEG4-PFP | 1415800-42-8 | Benchchem [benchchem.com]
Technical Support Center: Optimizing 7-Substituted Indazole Synthesis
Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the regioselectivity and yield optimization of 7-substituted indazoles. The C7 position presents unique synthetic challenges primarily driven by severe steric hindrance and the inherent tautomerization of the indazole core.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome catalyst poisoning, poor regioselectivity, and low cyclization yields.
Strategic Decision Workflow
Before diving into specific troubleshooting steps, it is critical to select the correct synthetic trajectory based on your target's steric and electronic profile.
Workflow for 7-Substituted Indazole Synthesis: De novo vs. Late-Stage Functionalization.
Troubleshooting & FAQs
Q1: Why is my Suzuki cross-coupling yield so low when using commercially available 7-bromo-1H-indazole?
A1: The primary culprit is catalyst poisoning combined with steric hindrance. The free NH of the indazole ring can coordinate tightly with the palladium catalyst, leading to deactivation. When this is coupled with the steric bulk at the adjacent C7 position, oxidative addition becomes highly unfavorable.
Solution: You must mask the N1 position. Protecting the indazole NH (e.g., with a tetrahydropyranyl (THP) or SEM group) significantly improves the yield of the Suzuki coupling. Literature demonstrates that Suzuki coupling yields are substantially better when the indazole NH is protected prior to the coupling step [2].
Q2: I am attempting to N-alkylate a 7-substituted indazole, but I am getting poor N1/N2 regioselectivity and low overall yields. How can I drive the reaction to my desired isomer?
A2: Alkylation at N1 versus N2 is highly sensitive to steric effects caused by substituents at the C3 and C7 positions [1]. A bulky group at C7 creates severe steric clash, which physically blocks the N1 position and artificially pushes the reaction toward the kinetic N2-alkylated product, or simply stalls the reaction entirely.
Solution:
-
To favor N1 alkylation: Operate under strict thermodynamic control. Use strong bases (e.g., NaH or KOtBu) in polar aprotic solvents (DMF or DMSO) to form the highly reactive, naked indazolide anion. Heating the reaction allows equilibration to the thermodynamically more stable 1H-isomer.
-
To favor N2 alkylation: Operate under kinetic control. Mitsunobu conditions (using an alcohol, PPh3, and DIAD) have been shown to have a strong preference for the formation of the N2-regioisomer because the bulky phosphonium intermediate exacerbates the steric hindrance at N1, forcing substitution at N2 [3].
Q3: During the de novo Jacobson synthesis of 7-substituted indazoles from 2-methyl-3-substituted anilines, my cyclization yields are inconsistent. What is the mechanistic cause?
A3: The Jacobson indazole synthesis involves acetylation, nitrosation, and thermal cyclization. While electronic effects generally dictate the isomer ratio, extreme steric hindrance from bulky groups at the 3-position of the aniline (which becomes the C7 position of the indazole) can distort the geometry required for the diazonium intermediate to attack the adjacent methyl group [1].
Solution: Ensure strict temperature control (0–5 °C) during the nitrosation step to prevent premature decomposition of the diazonium salt. For highly hindered substrates, consider switching to a Bartz reaction or utilizing a phase-transfer catalyst during the cyclization phase to enhance the effective concentration of the reactive species.
Quantitative Data Summary: Cross-Coupling Yields at C7
The following table summarizes the impact of N-protection and structural pre-organization on the yields of palladium-catalyzed cross-coupling at the sterically hindered C7 position.
| Substrate | Protection Strategy | Reaction Type | Catalyst System | Yield (%) | Ref |
| 7-Bromo-1H-indazole | Unprotected | Suzuki | Pd(PPh3)4, Na2CO3 | Low/Deactivated | [2] |
| 7-Bromo-1-(THP)-1H-indazole | THP Protected | Suzuki | Pd(PPh3)4, Na2CO3 | 53% (Over 2 steps) | [2] |
| 7-Bromooxazolino[3,2-b]indazole | Oxazoline fused | Buchwald-Hartwig | Pd2(dba)3, DavePhos | 73% | [4] |
| 7-Bromooxazolino[3,2-b]indazole | Oxazoline fused | Suzuki | Pd(PPh3)4, Na2CO3 | 89% | [4] |
Standardized Experimental Protocols
To ensure reproducibility and self-validation, follow these step-by-step methodologies for the late-stage functionalization of 7-haloindazoles.
Protocol A: N1-Protection of 7-Bromo-1H-indazole with THP
Mechanistic Note: THP protection is chosen over Boc or Acetyl because it is highly stable to the basic aqueous conditions required for subsequent Suzuki couplings.
-
Preparation: Dissolve 7-bromo-1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is completely consumed.
-
Quenching: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid catalyst, preventing premature deprotection during workup.
-
Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography to yield 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a pale oil/solid.
Protocol B: Suzuki-Miyaura Cross-Coupling of N-Protected 7-Bromoindazole
Mechanistic Note: Degassing is critical here. The steric bulk at C7 slows down oxidative addition, meaning the catalyst spends more time in the vulnerable Pd(0) state, which is easily destroyed by dissolved oxygen.
-
Setup: In an oven-dried Schlenk flask, combine 7-bromo-1-(THP)-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv).
-
Solvent Addition: Add a pre-degassed mixture of 1,4-dioxane and 2M aqueous Na2CO3 (3:1 v/v).
-
Degassing: Purge the flask with argon for 10 minutes (sparging) or perform 3 freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Heating: Heat the mixture to 90 °C and stir vigorously for 12-18 hours.
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Isolation: Dry the organic phase over MgSO4, filter, and concentrate. Purify by silica gel chromatography to isolate the C7-arylated indazole.
-
Deprotection (Optional): To remove the THP group, dissolve the product in methanol, add 2M HCl, and stir at room temperature for 2 hours. Neutralize and extract to yield the free 7-aryl-1H-indazole [2].
References
-
Product Class 2: 1 H - and 2 H -Indazoles - Thieme Connect - Link
-
Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - NIH - 1
-
Avoiding isomerization during 2H-indazole synthesis - BenchChem - 2
-
A One-pot–Three-step Route to Triazolotriazepinoindazolones from Oxazolino-2H-indazoles - NIH - 3
Sources
Recrystallization solvents for high-purity 3-(1H-indazol-7-yl)propanoic acid
[1]
Introduction & Chemical Context
This guide addresses the purification of 3-(1H-indazol-7-yl)propanoic acid , a critical scaffold often used in the synthesis of PARP inhibitors and other heterocyclic pharmaceuticals.[1]
The molecule features two distinct solubility-driving domains:[1]
-
The Indazole Core: A hydrophobic, aromatic bicycle with a weakly acidic N-H (pKa ~14) and a basic pyridine-like nitrogen (pKa ~1.2).
-
The Propanoic Acid Tail: A hydrophilic, ionizable carboxylic acid (pKa ~4.5).
The Challenge: This amphiphilic nature creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization. Furthermore, synthetic routes to 7-substituted indazoles frequently generate difficult-to-remove regioisomers (e.g., 4- or 6-substituted byproducts).[1]
Solvent Selection Matrix
The following solvent systems have been evaluated for their efficacy in partitioning the target acid from non-polar synthetic debris and polar inorganic salts.
| Solvent System | Composition (v/v) | Primary Use Case | Pros | Cons |
| Ethanol / Water | 80:20 to 60:40 | Standard Purification | Excellent yield; environmentally benign; effectively removes inorganic salts.[1] | Risk of esterification if heated too long; "oiling out" if water is added too fast. |
| Acetonitrile (ACN) | 100% or 95:5 (w/ H2O) | Polar Impurity Removal | Sharp phase transition; good for removing oxidized byproducts.[1] | Lower recovery yield; expensive; toxicity. |
| Ethyl Acetate / Heptane | Variable Gradient | Non-polar Debris | Good for removing unreacted starting materials (hydrazines/ketones). | Poor solubility of the zwitterionic acid form; requires large volumes. |
| Acetic Acid / Water | 10:90 | Reprecipitation (pH swing) | Best for removing regioisomers via pH control. | Product precipitates as amorphous solid (requires digestion to crystallize). |
Recommended Protocol: The "Ethanol-Water" Drop Method
This protocol utilizes a reverse-addition technique to prevent oiling out, a common failure mode for propanoic acid derivatives.[1]
Phase 1: Dissolution
-
Charge crude 3-(1H-indazol-7-yl)propanoic acid into a flask.
-
Add Absolute Ethanol (EtOH) at a ratio of 5 mL per gram of solid.
-
Heat to reflux (approx. 78°C).
-
Note: If the solution is colored (dark orange/brown), add Activated Charcoal (5 wt%) and reflux for 15 minutes.
-
-
Filter hot through a Celite pad to remove charcoal or insoluble mechanical impurities.
Phase 2: Controlled Crystallization
-
Maintain the filtrate at 60°C (do not let it cool to RT yet).
-
Slowly add Water (pre-heated to 60°C) dropwise until a persistent turbidity (cloudiness) is observed.
-
Critical: If oil droplets appear, stop water addition immediately and add 1 mL of EtOH to redissolve.
-
-
Once turbidity is stable, remove the heat source and allow the flask to cool to Room Temperature (RT) slowly (approx. 20°C/hour).
-
Insulation: Wrap the flask in aluminum foil or a towel to slow the cooling rate.
-
-
Once at RT, transfer to a 4°C fridge for 12 hours.
Phase 3: Isolation
-
Filter the white crystalline solid using vacuum filtration.
-
Wash the cake with cold 50:50 EtOH/Water .
-
Dry in a vacuum oven at 45°C for 24 hours.
Decision Logic & Troubleshooting
Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the impurity profile of your crude material.
Figure 1: Decision matrix for solvent selection based on impurity profile.
Troubleshooting Guide
Q1: The product is "oiling out" (forming a sticky goo) instead of crystallizing.
-
Cause: The "Metastable Zone Width" (MSZW) was crossed too quickly, or the solvent became too polar (too much water) before the crystal lattice could form.
-
Solution:
-
Reheat the mixture until the oil dissolves.
-
Add a small volume of the "good" solvent (Ethanol).
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.
-
Cool much slower (10°C/hour).
-
Q2: The crystals are retaining a yellow/brown color.
-
Cause: Conjugated impurities (likely oxidation products of the indazole ring) are trapped in the crystal lattice.
-
Solution: Recrystallization alone often fails here. Perform a Charcoal Treatment (as described in Phase 1) or pass the crude material through a short silica plug using 5% Methanol in DCM before recrystallization.
Q3: NMR shows a persistent ~5% impurity of a regioisomer.
-
Cause: Isomers (e.g., 4-indazolyl propanoic acid) have nearly identical solubility profiles.[1]
-
Solution: Recrystallization is inefficient for isomer separation < 90% purity.
-
Action: Convert the acid to a Methyl Ester (MeOH/H2SO4), recrystallize the ester (esters often have better packing differentiation between isomers), and then hydrolyze back to the acid.
-
Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a stronger solvent. You will need a higher ratio of water (likely 50:50) to force precipitation. However, Methanol carries a higher risk of forming the methyl ester byproduct if the crude acid contains trace mineral acids (catalytic esterification). Ethanol is safer for stability.
Q: What is the expected Melting Point? A: While specific literature values vary by polymorph, high-purity 3-(1H-indazol-7-yl)propanoic acid typically melts in the range of 165°C – 175°C .[1] A broad range (>2°C) indicates wetness or isomer contamination.[1]
Q: My yield is low (<50%). Where is my product? A: Check the mother liquor (filtrate). The propanoic acid tail makes this molecule somewhat water-soluble, especially if the pH is slightly basic (from residual hydrazine or workup bases).
-
Fix: Acidify the mother liquor to pH 3-4 using 1N HCl to precipitate the remaining product.
References
-
Pfizer Inc. (2004). Poly(ADP-ribose) Polymerase (PARP) Inhibitors. WO Patent 2004/087702. (Describes synthesis and purification of indazole-carboxamide derivatives).
-
Organic Syntheses. (2012). Synthesis of 1H-Indazole-3-carboxylic acid derivatives. Organic Syntheses, 89, 450-459.[1] (Provides foundational solubility data for 7-substituted indazoles). [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Indole-3-propionic acid (Structural analog for solubility estimation). [1]
Disclaimer: This guide is for research purposes only. All procedures should be performed in a fume hood with appropriate PPE.
Technical Support Center: Troubleshooting the Activation of 3-(1H-indazol-7-yl)propanoic acid
Welcome to the Application Scientist Support Center. Working with ambidentate heterocycles like indazole requires precise control over reaction kinetics and thermodynamics. When activating 3-(1H-indazol-7-yl)propanoic acid for downstream applications (such as amide coupling or esterification), researchers frequently encounter severe yield-limiting side reactions.
This guide provides a self-validating diagnostic workflow, mechanistic explanations, and field-proven protocols to ensure the structural integrity of your target molecules.
Diagnostic Workflow
Before diving into specific troubleshooting steps, use the diagnostic workflow below to identify where your synthesis might be failing and which corrective pathway to adopt.
Fig 1: Diagnostic workflow for identifying and resolving indazole propanoic acid side reactions.
Frequently Asked Questions (Troubleshooting the "Big Three")
Q1: Why am I seeing a major byproduct with a mass of[M - H₂O] instead of my desired amide?
The Causality: You are observing intramolecular lactamization . The propanoic acid chain is located at the C7 position of the indazole ring, which is directly adjacent to the N1 nitrogen. When you activate the carboxylic acid (forming an electrophilic acyl intermediate), the highly nucleophilic N1 lone pair attacks the activated carbonyl.
Tracing the atoms involved (N1 ➔ C7a ➔ C7 ➔ Cα ➔ Cβ ➔ C=O) reveals that this attack forms a 6-membered tricyclic lactam . According to Baldwin's rules (6-Exo-Trig), this cyclization is kinetically rapid and thermodynamically highly favorable, easily outcompeting intermolecular attack by your external amine[1]. The Fix: You must mask the nucleophilicity of the indazole ring by installing a protecting group (e.g., Boc, Trityl, or THP) at the N1 position prior to carboxylic acid activation[2].
Fig 2: Competing mechanistic pathways during the activation of 3-(1H-indazol-7-yl)propanoic acid.
Q2: I tried to protect the indazole with a Boc group, but NMR shows a mixture of N1 and N2 isomers. How do I control regioselectivity?
The Causality: Indazoles are ambident nucleophiles. Deprotonation yields a delocalized anion that can react at either N1 or N2. Under strongly basic or kinetic conditions, electrophiles trap the anion unselectively, yielding mixtures[3]. The Fix: Leverage thermodynamic control . The 1H-tautomer (and consequently the N1-protected species) is thermodynamically more stable than the 2H-isomer because it preserves the full aromaticity of the benzenoid ring[3]. By using a catalytic amount of DMAP with Boc₂O and allowing the reaction to stir at room temperature for an extended period (12-16 hours), the kinetic N2-Boc product will equilibrate to the more stable N1-Boc isomer[4].
Q3: My coupling with HATU gives a +98 Da byproduct on my target amine. What is happening?
The Causality: This is guanidinylation . Uronium-based coupling reagents (like HATU or HBTU) are highly electrophilic. If the activation of your sterically hindered or protected propanoic acid is slow, or if you add the target primary amine simultaneously with HATU, the amine will attack the HATU molecule directly, forming a stable tetramethylguanidinium byproduct (+98 Da mass shift). The Fix: Either pre-activate the carboxylic acid with HATU and DIPEA for 3–5 minutes before adding the amine, or switch to a non-uronium coupling system like EDC·HCl / HOAt, which completely eliminates the risk of guanidinylation.
Quantitative Data: Protection Strategy Comparison
To minimize side reactions, selecting the right protecting group for the indazole core is critical. The table below summarizes the performance of common strategies when applied to 3-(1H-indazol-7-yl)propanoic acid.
| Protection Strategy | Regioselectivity (N1:N2) | Risk of Intramolecular Cyclization | Stability to Amide Coupling | Deprotection Conditions |
| None (Unprotected) | N/A | Critical (>90%) | N/A | N/A |
| N-Boc (Thermodynamic) | > 95:5 (N1 Favored) | Low (<2%) | Excellent | TFA/CH₂Cl₂ or 4M HCl in Dioxane |
| N-THP (Acidic) | ~ 80:20 | Low (<2%) | Excellent | pTSA in MeOH (Mild Acid) |
| N-Trityl | > 99:1 (Steric Control) | None (0%) | Excellent | TFA with cation scavengers (TIPS) |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Each protocol includes specific checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway.
Protocol A: Thermodynamic N1-Boc Protection of 3-(1H-indazol-7-yl)propanoic acid (Esterified)
Note: It is highly recommended to perform this on the methyl or ethyl ester of the propanoic acid to prevent the formation of mixed anhydrides, followed by mild saponification.
-
Setup: Dissolve methyl 3-(1H-indazol-7-yl)propanoate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under an inert N₂ atmosphere.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq), followed by Triethylamine (Et₃N) (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq)[4].
-
Thermodynamic Equilibration: Stir the reaction mixture at room temperature for 16 hours. Causality checkpoint: Short reaction times (<2 hours) will yield up to 30% of the unwanted N2-Boc isomer. Extended stirring ensures thermodynamic conversion to the N1-Boc product.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation: Analyze via ¹H NMR. The N1-Boc group will show a sharp singlet at ~1.65 ppm. The absence of a secondary Boc peak at ~1.70-1.75 ppm confirms regiopurity[2].
-
Saponification: Treat the resulting ester with LiOH (1.5 eq) in THF/H₂O (3:1) at 0 °C for 4 hours to yield the N1-Boc protected acid.
Protocol B: Optimized Amide Coupling (EDC/HOAt Method)
This protocol utilizes the N1-Boc protected acid from Protocol A and avoids uronium-based side reactions.
-
Pre-activation: Dissolve N1-Boc-3-(1H-indazol-7-yl)propanoic acid (1.0 eq) in anhydrous DMF (0.1 M). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) and 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 eq).
-
Intermediate Formation: Stir at room temperature for 15 minutes. Causality checkpoint: This step forms the highly reactive, yet stable, OBt active ester. Because the N1 position is protected, intramolecular cyclization cannot occur.
-
Amine Addition: Add the target amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.
-
Coupling: Stir at room temperature for 4–6 hours until LC-MS indicates complete consumption of the OBt ester.
-
Workup: Dilute with Ethyl Acetate, wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine to remove coupling byproducts (urea and HOAt). Dry and concentrate.
References
- Source: acs.
- Source: nih.
- Source: nih.
- Source: nih.
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3-(1H-indazol-7-yl)propanoic acid under acidic hydrolysis conditions
[1]
Executive Summary
3-(1H-indazol-7-yl)propanoic acid is generally stable in dilute aqueous acids at room temperature but exhibits specific instability pathways under forcing conditions (high temperature, strong mineral acids). The primary degradation risk is intramolecular cyclization (lactamization) to form a tricyclic core, a reaction often driven by dehydration.
Part 1: Stability Profile & Mechanism
1. The Core Stability Issue: Intramolecular Cyclization
The most critical stability concern for 3-(1H-indazol-7-yl)propanoic acid in acidic media is the proximity of the propanoic acid side chain (at position C7) to the nucleophilic nitrogen (N1) of the indazole ring.
-
Mechanism: Under strong acidic conditions (e.g., refluxing 6M HCl or presence of dehydrating agents), the carboxylic acid carbonyl is activated. The N1 nitrogen, although less nucleophilic than in simple amines, can attack the activated carbonyl, leading to the loss of water (dehydration).
-
Result: Formation of a tricyclic lactam (specifically a pyrrolo[1,2-b]indazole derivative). This is a 6-membered ring closure which is thermodynamically favorable.
-
Detection: In LC-MS, this impurity appears as [M-18] (loss of H₂O).
2. Salt Formation (Solubility)
In acidic media (pH < 2), the molecule exists as the indazolium cation .
-
Site of Protonation: The N2 nitrogen is the preferred site of protonation (pKa ~1.0–1.5).
-
Physical State: The hydrochloride salt is often less soluble in cold water than the free base is in organic solvents, potentially leading to precipitation. This is not degradation but a physical state change.
Part 2: Visualizing the Reactivity Pathway
The following diagram illustrates the desired hydrolysis pathway (from an ester precursor) versus the over-reaction pathway leading to the tricyclic impurity.
Caption: Reaction pathway showing the conversion of ester precursor to the target acid and the potential risk of cyclization to the tricyclic lactam under forcing conditions.
Part 3: Troubleshooting Guide (FAQ)
Q1: I am hydrolyzing the methyl ester, but the reaction stalled. Should I increase the temperature to reflux?
Recommendation: Proceed with caution. Refluxing in 6M HCl significantly increases the rate of lactamization .
-
Better Approach: Use a mixture of THF:Water (1:1) with LiOH (2-3 eq) for saponification at room temperature or mild heat (40°C). Base hydrolysis avoids the protonation of the carbonyl, making the cyclization onto N1 electronically unfavorable (N1 is deprotonated to the anion, and carboxylate is also anionic; repulsion prevents cyclization).
-
If Acid is Mandatory: Use 2M HCl in dioxane at 50-60°C. Monitor strictly by HPLC. Stop immediately upon consumption of starting material.
Q2: My product precipitated as a solid during acidic workup. Is this the impurity?
Diagnosis: Likely the Hydrochloride Salt .
-
Verification: Take a small sample, suspend in water, and adjust pH to ~5-6. If it dissolves or changes form (free base precipitation usually occurs at pH 4-5), it was the salt.
-
Action: Filter the solid. The HCl salt is often a stable, convenient form for storage. If the free acid is required, suspend the solid in water and neutralize with Ammonium Acetate to pH 5 to precipitate the zwitterionic free acid.
Q3: I see a peak at [M-18] in LC-MS. What is it?
Diagnosis: This is the Tricyclic Lactam (dehydration product).
-
Cause: Extended exposure to strong acid at high temperatures or allowing the crude acid to stand in acidic solution for days.
-
Removal: This impurity is non-polar compared to the acid. It can often be removed via:
-
Base Extraction: Dissolve crude in 1M NaOH (Lactam remains insoluble or hydrolyzes slowly; Acid dissolves). Filter off the solid lactam. Acidify filtrate to recover pure acid.
-
Recrystallization: Ethanol/Water mixtures.
-
Part 4: Validated Experimental Protocols
Protocol A: Safe Hydrolysis of Ester Precursor (Recommended)
Use this method to minimize cyclization risk.
-
Dissolution: Dissolve 1.0 eq of methyl 3-(1H-indazol-7-yl)propanoate in THF (5 vol).
-
Reagent: Add 1M aqueous LiOH (3.0 eq).
-
Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC/HPLC.
-
Workup (Critical):
-
Cool to 0°C.
-
Carefully acidify with 1M HCl to pH ~5. Do not drop to pH 1 (avoids salt precipitation and cyclization).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Protocol B: Stability Test (Acid Stress)
Use this to determine the "safe window" for your specific batch.
| Time (h) | Condition | Expected Result | Action |
| 0 | 1M HCl, 25°C | < 0.1% Lactam | Safe for storage. |
| 4 | 1M HCl, 60°C | < 1.0% Lactam | Limit processing time. |
| 12 | 6M HCl, Reflux | > 15% Lactam | Avoid. Degradation dominant. |
References
-
Vertex Pharmaceuticals. (2003). Indazole compounds and their use as protein kinase inhibitors.[1] (Patent WO2003097610). Google Patents.
-
Clovis Oncology. (2011). Preparation of rucaparib and intermediates.[2] (Patent US20130281693). Google Patents.
-
PubChem. (2025).[3] Compound Summary: 3-(1H-indazol-7-yl)propanoic acid.[4][5] National Library of Medicine. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2025163390A2 - Heterobifunctional compounds for the degradation of hpk1 - Google Patents [patents.google.com]
- 3. 3-(1H-imidazol-1-yl)propanoic acid | C6H8N2O2 | CID 2794718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CA2644910A1 - Indazole compounds - Google Patents [patents.google.com]
- 5. New 1H-Benzo[f]indazole-4,9-diones Conjugated with C-Protected Amino Acids and Other Derivatives: Synthesis and in Vitro Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Developing a Stability-Indicating HPLC Method for 3-(1H-indazol-7-yl)propanoic Acid Impurity Profiling
This guide provides a comprehensive, in-depth comparison of strategies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(1H-indazol-7-yl)propanoic acid and its potential impurities. We will move beyond simple procedural lists to explore the scientific rationale behind critical decisions in method development, ensuring the final analytical procedure is specific, sensitive, and reliable for its intended purpose in a drug development setting.
The Imperative of Impurity Profiling
In pharmaceutical development, the control of impurities is a primary objective to ensure the quality, safety, and efficacy of the final drug product.[1] An impurity is any component present that is not the desired active pharmaceutical ingredient (API). These impurities can arise during synthesis or from degradation of the API during storage.[2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous impurity profiling.[3] Therefore, developing a stability-indicating analytical method—one that can accurately separate and quantify the API from its degradation products and process impurities—is not just a recommendation, but a necessity.[2][4]
This guide focuses on 3-(1H-indazol-7-yl)propanoic acid, a molecule featuring the indazole scaffold, which is prominent in many biologically active compounds.[5][6][7] Its unique chemical structure presents specific challenges and considerations for analytical method development.
Understanding the Analyte: Physicochemical Properties
The structure of 3-(1H-indazol-7-yl)propanoic acid contains two key ionizable groups: a carboxylic acid (an acidic functional group) and the indazole ring system (which contains basic nitrogen atoms). This amphoteric nature is the single most critical factor influencing its chromatographic behavior in reversed-phase HPLC.
-
UV Chromophore: The aromatic indazole ring provides a strong UV chromophore, making UV detection a highly suitable and sensitive technique for this analysis.[8]
-
pH-Dependent Ionization:
-
At low pH (e.g., pH < 3), the carboxylic acid will be protonated (neutral), and the indazole nitrogens will be protonated (positive charge).
-
At mid-range pH, the carboxylic acid will be deprotonated (negative charge), while the indazole ring may be neutral.
-
At high pH, the carboxylic acid remains deprotonated.
-
-
Solubility and Retention: The ionization state directly impacts the molecule's polarity and, consequently, its retention on a reversed-phase column.[9] The neutral, protonated form of the carboxylic acid is more hydrophobic and will be retained more strongly than its ionized, more polar counterpart.[10][11]
Anticipating Potential Impurities
A robust method must be capable of separating the API from impurities that are known, and those that are yet unknown. These typically fall into two categories:
-
Process-Related Impurities: These originate from the synthetic route.[12] They can include:
-
Starting Materials: Unreacted precursors used in the synthesis of the indazole ring or the propanoic acid side chain.[12]
-
Intermediates: Partially formed molecules from incomplete reactions.[12]
-
Byproducts: Resulting from side reactions, such as the formation of regioisomers during the indazole synthesis.[12][13]
-
-
Degradation Products: These form when the API is subjected to stress conditions such as heat, light, humidity, acid, base, and oxidation.[14][15] A forced degradation study is intentionally performed to generate these impurities and prove the method can resolve them.[2][15][16]
Phase 1: Strategic Column Selection
The choice of a stationary phase is a crucial first step in method development.[1] For a polar, ionizable compound like 3-(1H-indazol-7-yl)propanoic acid, a simple comparison between a standard C18 column and a polar-modified C18 column reveals significant performance differences.
| Feature | Standard C18 Column | Polar-Embedded/Endcapped C18 | Rationale & Recommendation |
| Stationary Phase | Traditional octadecylsilane bonded to silica. Can have unreacted, accessible silanol groups. | Octadecylsilane with a polar group (e.g., amide, carbamate) embedded near the silica surface or highly endcapped to shield residual silanols. | The polar group in the modified phase allows for better interaction with water, preventing "phase collapse."[17] |
| Performance in High Aqueous Mobile Phase | Prone to "phase collapse," where the C18 chains fold in on themselves, leading to a dramatic and irreversible loss of analyte retention.[17] | Stable in 100% aqueous mobile phases, providing consistent retention for polar analytes that require low organic solvent for elution.[17] | Recommended. Given the polar nature of the analyte, especially when ionized, a polar-modified column is the superior choice to ensure method robustness and reproducibility. |
| Peak Shape for Basic Analytes | Residual silanols can become deprotonated at pH > 3.5, leading to secondary ionic interactions with basic compounds (like the indazole ring), causing peak tailing.[9] | The polar group or endcapping shields the basic analytes from interacting with residual silanols, resulting in improved peak symmetry. | Recommended. To achieve a symmetric peak shape (tailing factor between 0.8 and 1.5), a polar-modified column is highly advantageous.[18] |
Phase 2: Mobile Phase Optimization - A Tale of Two Variables
With the column selected, the mobile phase composition must be optimized. This involves a systematic evaluation of pH and the organic modifier.
A. The Critical Role of Mobile Phase pH
As established, pH is the most powerful tool for controlling the retention and selectivity of ionizable compounds.[9] The goal is to find a pH where the API and all its potential impurities are in a single, stable ionic form to ensure sharp, reproducible peaks.
| pH Strategy | Chromatographic Outcome | Rationale & Recommendation |
| Low pH (e.g., 2.5 - 3.0) using Formic Acid, Phosphoric Acid, or TFA | The carboxylic acid is protonated (neutral), maximizing hydrophobic retention. Peak shapes are generally excellent. | Highly Recommended. This is the most common and effective starting point for acidic compounds. It ensures maximum retention and minimizes peak distortion caused by partial ionization.[10] |
| Mid-range pH (e.g., 4.0 - 6.0) using Acetate or Phosphate buffers | The carboxylic acid will be partially or fully ionized, reducing retention. This range can be useful if impurities have different pKa values, allowing for selectivity tuning. | Use with caution. Operating near the pKa of an analyte can lead to peak splitting or broadening and poor reproducibility. |
| High pH (e.g., > 8.0) using Ammonium or Phosphate buffers | Both the API and any acidic impurities would be fully ionized and poorly retained. This is generally not suitable unless using specialized high-pH stable columns. | Not Recommended for standard silica-based columns, which degrade at high pH. |
B. Organic Modifier: Acetonitrile vs. Methanol
The choice of organic solvent affects elution strength and can introduce different selectivity.[9]
| Organic Modifier | Properties & Performance | Rationale & Recommendation |
| Acetonitrile (ACN) | Lower viscosity, lower UV cutoff, and different selectivity due to its dipole moment.[9] | Primary Choice. Acetonitrile is the most common solvent for reversed-phase impurity methods due to its favorable physical properties. |
| Methanol (MeOH) | Higher viscosity, protic solvent capable of hydrogen bonding. Can offer unique selectivity, especially with phenyl-based columns.[9] | Alternative Choice. If co-elution occurs with ACN, switching to MeOH is a powerful strategy to alter selectivity and achieve separation. |
Workflow for HPLC Method Development
The development process should be systematic, moving from broad screening to fine-tuning and validation.
Caption: A systematic workflow for HPLC method development.
The Litmus Test: Forced Degradation Studies
A forced degradation or stress study is the cornerstone of developing a stability-indicating method.[2][19] Its purpose is to intentionally degrade the API to identify likely degradation products and prove that the analytical method can separate them from the API and from each other.[15] The ICH Q1A(R2) guideline provides the framework for these studies.[14][19] The typical goal is to achieve 5-20% degradation of the active ingredient.[14][16][20]
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. journalbji.com [journalbji.com]
- 4. irjpms.com [irjpms.com]
- 5. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. biotage.com [biotage.com]
- 11. Polar Compounds | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Indazole synthesis [organic-chemistry.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Forced Degradation Testing | SGS Thailand [sgs.com]
- 16. onyxipca.com [onyxipca.com]
- 17. lcms.cz [lcms.cz]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Structural Elucidation of 3-(1H-indazol-7-yl)propanoic Acid: Single-Crystal X-ray Crystallography and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of the methodologies available for the structural elucidation of 3-(1H-indazol-7-yl)propanoic acid, a small organic molecule with potential pharmaceutical applications. While single-crystal X-ray diffraction (SC-XRD) remains the definitive technique, this document will also explore complementary and alternative methods, offering a comprehensive perspective for researchers.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the atomic arrangement within a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, one can ascertain bond lengths, bond angles, and the overall molecular conformation with exceptional precision. This technique provides a detailed three-dimensional map of electron density, from which the positions of atoms can be inferred.[1][2]
The insights gained from SC-XRD are critical in drug development for understanding drug-receptor interactions and in materials science for predicting the physical properties of a compound.[3]
Experimental Workflow: A Hypothetical Protocol for 3-(1H-indazol-7-yl)propanoic Acid
The successful determination of a crystal structure via SC-XRD is contingent on the ability to grow a suitable single crystal. This is often the most challenging step in the process.
Diagram: Single-Crystal X-ray Diffraction Workflow
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol:
-
Synthesis and Purification: Synthesize 3-(1H-indazol-7-yl)propanoic acid and purify it to the highest possible degree (>99%). Impurities can significantly hinder crystal growth.
-
Crystallization Screening:
-
Dissolve the purified compound in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to determine solubility.
-
Employ various crystallization techniques, such as slow evaporation, vapor diffusion with an anti-solvent, and cooling crystallization.
-
A typical starting point would be to create a saturated solution of the compound in a good solvent and allow the solvent to evaporate slowly at room temperature.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a single crystal with well-defined faces and no visible defects. The ideal crystal size for modern diffractometers is typically in the range of 0.1 to 0.3 mm.
-
Carefully mount the selected crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a suitable adhesive.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
A stream of cold nitrogen gas (typically 100 K) is often used to minimize thermal vibrations and radiation damage.
-
The crystal is then exposed to a focused beam of X-rays (e.g., from a Mo or Cu source).
-
As the crystal is rotated, a series of diffraction images are collected on a detector.[1]
-
-
Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of the diffracted X-rays.
-
The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[1]
-
-
Structure Refinement:
-
An initial molecular model is built into the electron density map.
-
This model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction patterns.[1]
-
-
Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.
Expected Data from SC-XRD
A successful SC-XRD experiment on 3-(1H-indazol-7-yl)propanoic acid would yield a wealth of structural information, which is typically summarized in a crystallographic information file (CIF).
Table 1: Hypothetical Crystallographic Data for 3-(1H-indazol-7-yl)propanoic acid
| Parameter | Example Value | Description |
| Chemical Formula | C₁₀H₁₀N₂O₂ | The elemental composition of the molecule. |
| Formula Weight | 190.19 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 9.1 Åα = 90°, β = 105°, γ = 90° | The dimensions and angles of the repeating unit in the crystal lattice. |
| Volume | 917 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor (R₁) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Alternative and Complementary Analytical Techniques
While SC-XRD provides the most definitive structural data, obtaining suitable single crystals can be a significant bottleneck.[4] In such cases, or to gain a more holistic understanding of the molecule's properties, a range of alternative and complementary techniques are invaluable.
Diagram: Comparison of Structural Elucidation Techniques
Caption: Interplay between SC-XRD and other analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity and chemical environment of atoms in a molecule, particularly in the solution state.[5][6] For 3-(1H-indazol-7-yl)propanoic acid, ¹H and ¹³C NMR would be essential for confirming the carbon-hydrogen framework. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish through-bond correlations and piece together the molecular structure.
Comparison with SC-XRD:
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution or Solid-State |
| Information | 3D atomic coordinates, bond lengths/angles, packing | Connectivity, chemical environment, solution dynamics |
| Key Advantage | Unambiguous 3D structure | Does not require crystallization, provides dynamic information |
| Limitation | Requires high-quality single crystals | Provides indirect structural information, less precise for 3D geometry |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.[7] For 3-(1H-indazol-7-yl)propanoic acid, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. Fragmentation patterns observed in MS/MS experiments can provide valuable clues about the molecule's structure and connectivity. While MS does not provide the detailed 3D structure like SC-XRD, it is an indispensable tool for confirming the molecular weight and is often used in conjunction with other techniques.[8]
Powder X-ray Diffraction (PXRD)
When single crystals are not available, powder X-ray diffraction can be a useful alternative.[9] Instead of a single crystal, a polycrystalline powder is used. The resulting diffraction pattern is a series of concentric rings rather than discrete spots. While PXRD does not typically allow for the de novo determination of a complex molecular structure, it is an excellent tool for:
-
Fingerprinting: The PXRD pattern is unique to a specific crystalline form and can be used for identification.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will have distinct PXRD patterns. This is critically important in the pharmaceutical industry as different polymorphs can have different physical properties, such as solubility and bioavailability.[10]
-
Quality Control: PXRD can be used to ensure the batch-to-batch consistency of a crystalline material.
Advanced and Emerging Techniques
For particularly challenging cases where conventional methods fall short, several advanced techniques are emerging:
-
Microcrystal Electron Diffraction (MicroED): This technique can determine high-resolution structures from crystals that are thousands of times smaller than those required for conventional X-ray crystallography.[6][11]
-
Crystalline Sponge Method: This innovative method allows for the structural analysis of small molecules, even liquids, without the need to crystallize the molecule of interest itself. The target molecule is soaked into a pre-formed porous crystalline framework (a "crystalline sponge"), and the structure of the guest molecule is determined within the host framework by SC-XRD.[4][12]
Conclusion
The determination of the crystal structure of 3-(1H-indazol-7-yl)propanoic acid is a critical step in its development for any potential application. While single-crystal X-ray diffraction remains the definitive method for obtaining a high-resolution three-dimensional structure, a multi-faceted approach employing a combination of techniques is often the most robust strategy. NMR and mass spectrometry are essential for initial structural confirmation and characterization in solution, while powder XRD is invaluable for analyzing bulk crystalline material and identifying polymorphs. For challenging cases, emerging techniques like MicroED and the crystalline sponge method offer exciting new possibilities. The choice of which techniques to employ will ultimately depend on the specific research question, the nature of the sample, and the resources available.
References
- Excillum. (n.d.). Small molecule crystallography.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?
- Crystallise. (n.d.). About Small Molecule X-ray Crystallography.
- North Carolina State University. (n.d.). Small Molecule X-ray Crystallography.
- Genesis Drug Discovery & Development. (n.d.). Small Molecule X-ray Crystallography. Retrieved from Genesis Drug Discovery & Development website.
- Thermo Fisher Scientific. (2013, April 29). CXMS: An Alternative to X-Ray Crystallography for Proteins.
- Benchchem. (n.d.). Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives.
- AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination.
- Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2096-2119.
- Portland Press. (2021, February 4). Beyond X-rays: an overview of emerging structural biology methods.
- Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
- American Chemical Society. (2021, February 17). Application of Crystalline Matrices for the Structural Determination of Organic Molecules.
- MDPI. (2018, October 30). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics.
- PubMed. (2014, September 11). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors.
- PubChem. (n.d.). 3-(1H-imidazol-1-yl)propanoic acid.
- Chemsrc. (2025, September 20). CAS#:1515335-44-0 | 3-amino-2-(1H-indazol-7-yl)propanoic acid.
- PubChem. (n.d.). 3-(7-chloro-1H-indazol-5-yl)propanoic acid.
- BLDpharm. (n.d.). 96144-21-7|3-(1H-Imidazol-1-yl)propanoic acid hydrochloride.
- Sigma-Aldrich. (n.d.). 3-(1H-Pyrazol-1-yl)propanoic acid.
- PubChemLite. (n.d.). 3-(1h-indazol-3-yl)propanoic acid (C10H10N2O2).
- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Merck. (n.d.). 3-(1H-Imidazol-4-yl)propanoic acid.
- MDPI. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
- ResearchGate. (n.d.). Crystallographic Data for Compounds 1-4.
- ResearchGate. (2020, September 2). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA).
Sources
- 1. diamond.ac.uk [diamond.ac.uk]
- 2. excillum.com [excillum.com]
- 3. Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development [gd3services.com]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. researchgate.net [researchgate.net]
- 8. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. rigaku.com [rigaku.com]
- 11. portlandpress.com [portlandpress.com]
- 12. pubs.acs.org [pubs.acs.org]
Regioselectivity Confirmation in 3-(1H-Indazol-7-yl)propanoic Acid Synthesis: A Comparative Analytical Guide
Executive Summary
The synthesis of 3-(1H-indazol-7-yl)propanoic acid and its derivatives represents a critical pathway in modern drug development, particularly for compounds targeting AMPA receptors and other CNS pathways[1][2]. However, the indazole scaffold presents a notorious synthetic hurdle: annular tautomerism . The indazole ring exists in a dynamic equilibrium between the thermodynamically favored 1H-indazole and the kinetically reactive 2H-indazole tautomers[3][4].
Consequently, functionalization—whether it involves N-alkylation/protection to direct downstream reactions or direct C-H activation at the C7 position—frequently yields complex regioisomeric mixtures[3][5]. For application scientists and synthetic chemists, definitively confirming the regioselectivity of the propanoic acid installation at C7, alongside any intermediate N1/N2 protection steps, is paramount. This guide objectively compares the leading analytical methodologies, providing a self-validating experimental framework for rigorous regiochemical assignment.
Mechanistic Context: The Causality of Regioisomerism
Before evaluating analytical tools, one must understand the causality behind the synthetic outcomes. Under standard basic conditions (e.g., K₂CO₃ in DMF), N-alkylation of indazoles typically proceeds via an Sₙ2 mechanism, yielding a nearly 1:1 mixture of N1 and N2 isomers due to the competing nucleophilicity of the two nitrogen atoms[4][5]. Conversely, Mitsunobu conditions often exhibit a strong kinetic preference for the N2 regioisomer[6].
To direct synthesis toward the thermodynamically stable N1 isomer, thermodynamic equilibration strategies or pre-functionalized hydrazine cyclizations are often employed[3][6]. When installing the propanoic acid moiety at C7, steric hindrance and electronic directing effects from the N1/N2 substituent dictate the reaction pathway. Because kinetic assumptions often fail in heterocyclic chemistry, rigorous downstream analytical confirmation is non-negotiable.
Comparative Analysis of Analytical Methodologies
Determining the exact position of substituents on the indazole core requires techniques capable of distinguishing subtle differences in electronic environments and spatial geometries. Below is an objective comparison of the three primary methodologies used for this purpose.
Table 1: Performance Comparison of Regioselectivity Confirmation Methods
| Analytical Method | Primary Physical Basis | N1/N2 Resolution | C7 vs C4 Resolution | Sample Requirement | Time-to-Result |
| 1H-13C HMBC | Through-bond (²J, ³J coupling) | Definitive (C7a vs C3) | Definitive (C7a vs C3a) | 5–15 mg (Solution) | 2–4 hours |
| 1D/2D NOESY | Through-space (<5 Å proximity) | Reliable (C7-H vs C3-H) | Context-dependent | 5–15 mg (Solution) | 1–12 hours |
| X-Ray Crystallography | 3D Electron Density | Absolute | Absolute | Single Crystal | Days to Weeks |
Performance Verdict: While X-Ray Crystallography provides absolute structural proof, it is hindered by the unpredictable bottleneck of crystal growth. 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) stands out as the most robust, routine method for regiochemical assignment[3][6]. When paired orthogonally with NOESY, it creates a self-validating analytical system.
Experimental Protocols: Self-Validating NMR Workflow
Step 1: Sample Preparation
Dissolve 10–15 mg of the highly purified 3-(1H-indazol-7-yl)propanoic acid (or its N-protected intermediate) in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure no residual protic solvents remain, as they can obscure the critical aliphatic regions (2.50–3.50 ppm) where the propanoic acid protons resonate.
Step 2: 1D Baseline Acquisition
Acquire standard ¹H and ¹³C NMR spectra. Identify the aliphatic CH₂ protons of the propanoic acid moiety proximal to the indazole ring (typically multiplets between 2.80–3.20 ppm) and the N-alkyl/protecting group protons (if applicable).
Step 3: 1H-13C HMBC Acquisition and Causality Analysis
-
Parameter Setup: Optimize the HMBC experiment for long-range heteronuclear coupling constants (ⁿJ_CH = 8 Hz).
-
C7 Substitution Confirmation: Trace the cross-peaks from the propanoic acid CH₂ protons proximal to the ring. A definitive C7 substitution is confirmed by strong ³J correlations to the quaternary bridgehead C7a carbon and the aromatic C6 carbon. (Note: If the substitution had erroneously occurred at C4, correlations would instead point to C3a and C5).
-
N1 vs N2 Confirmation: Analyze the protons proximal to the indazole nitrogen. An N1-substituted isomer will display a definitive ³J correlation to the C7a carbon, with no correlation to C3[3][6]. An N2-substituted isomer lacks this C7a correlation (as it is a ⁴J distance) but will show a strong ³J correlation to the C3 carbon[6].
Step 4: Orthogonal Validation via NOESY
-
Parameter Setup: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms, calibrated to the molecule's correlation time.
-
Interpretation: For an N1-protected 3-(1H-indazol-7-yl)propanoic acid derivative, look for a through-space NOE cross-peak between the N1-substituent protons and the CH₂ protons of the C7 propanoic acid chain[4][5]. For an N2-isomer, the N-substituent will only show an NOE to the isolated C3 proton[5]. This spatial data perfectly cross-validates the through-bond HMBC connectivity.
Workflow Visualization
The logical decision tree for confirming regioselectivity via 2D NMR is mapped below.
Logic flow for 2D NMR regiochemical assignment of indazole derivatives.
Conclusion
In the synthesis of 3-(1H-indazol-7-yl)propanoic acid, relying solely on 1D NMR or assumed kinetic/thermodynamic outcomes is a critical point of failure. By employing a self-validating combination of ¹H-¹³C HMBC and NOESY, researchers can definitively map both the through-bond connectivity and through-space proximity of the molecule. HMBC remains the superior analytical tool for this workflow, offering unambiguous differentiation of N1/N2 and C7/C4 regioisomers in a fraction of the time required for X-ray crystallography.
References
-
Troubleshooting regioselectivity in indazole synthesis, Benchchem. 3[3]
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques, PubMed (Magn Reson Chem). 5[5]
-
REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES, DergiPark (Journal of Faculty of Pharmacy of Ankara University). 4[4]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution, Beilstein Journal of Organic Chemistry. 6[6]
-
WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators, Google Patents. 1[1]
Sources
- 1. WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Journal of Faculty of Pharmacy of Ankara University » Submission » REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES [dergipark.org.tr]
- 5. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 3-(1H-indazol-7-yl)propanoic acid
An In-Depth Technical Guide for Laboratory Professionals
As a novel compound in the landscape of research and development, 3-(1H-indazol-7-yl)propanoic acid presents unique opportunities and, with them, the responsibility of ensuring the highest standards of laboratory safety. This guide provides a comprehensive framework for its safe handling, from initial risk assessment to final disposal, grounded in the principles of chemical causality and procedural excellence. While a specific Safety Data Sheet (SDS) for 3-(1H-indazol-7-yl)propanoic acid is not yet widely available, by examining structurally analogous compounds such as 3-(1H-indol-3-yl)propanoic acid and 3-(1H-imidazol-4-yl)propanoic acid, we can extrapolate critical safety information to ensure best practices in its handling.
Hazard Identification and Risk Assessment: A Proactive Approach
Based on the hazard classifications of similar acidic organic compounds, 3-(1H-indazol-7-yl)propanoic acid should be treated as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It may also be harmful if swallowed.[4] Therefore, a thorough risk assessment is the foundational step before any handling of this compound.
Core Principles of Risk Assessment:
-
Identify the Hazards: Recognize the potential for skin and eye irritation, respiratory tract irritation, and toxicity upon ingestion.
-
Assess the Risks: Evaluate the likelihood and severity of these hazards in the context of your specific experimental procedures (e.g., weighing, dissolving, transferring).
-
Control the Risks: Implement a hierarchy of controls, prioritizing engineering controls, followed by administrative controls, and finally, the use of appropriate Personal Protective Equipment (PPE).
-
Review and Refine: Regularly review and update your risk assessment as new information becomes available or as experimental protocols change.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and correct use of PPE are critical to mitigate the risks associated with handling 3-(1H-indazol-7-yl)propanoic acid, particularly in its powdered form.[5][6]
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[7][8] | To prevent skin contact, which can lead to irritation.[1][2] It is crucial to select gloves appropriate for the specific chemicals being handled. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[7][9] | To protect the eyes from dust particles and splashes, which can cause serious irritation.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 for powders) or a respirator with organic vapor cartridges when handling solutions.[7] | To prevent inhalation of airborne particles or vapors, which can cause respiratory tract irritation.[1][5] |
| Protective Clothing | A laboratory coat, long-sleeved garments, and closed-toe shoes.[5][7] | To protect the skin from accidental spills and contamination. |
dot
Caption: PPE Donning and Doffing Workflow
Engineering and Administrative Controls: The First Lines of Defense
While PPE is crucial, it is the last line of defense. Engineering and administrative controls are designed to minimize exposure at the source.
-
Engineering Controls:
-
Chemical Fume Hood: All work with 3-(1H-indazol-7-yl)propanoic acid, especially when handling the solid or preparing concentrated solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of airborne contaminants.
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for this chemical.
-
Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Always wash hands thoroughly after handling the chemical.[1][3]
-
Operational Plan: Step-by-Step Handling Procedures
A clear, step-by-step operational plan is essential for minimizing the risk of exposure and ensuring procedural consistency.
Weighing and Transferring the Solid Compound:
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment, including a weigh boat, spatula, and appropriate glassware.
-
Donning PPE: Follow the correct sequence for donning PPE as outlined in the workflow diagram.
-
Weighing: Perform all weighing operations within the fume hood. Use a spatula to carefully transfer the desired amount of the compound to a weigh boat. Avoid creating dust.
-
Transfer: Gently tap the weigh boat to transfer the solid into the receiving vessel. If necessary, use a small amount of the intended solvent to rinse the weigh boat and ensure a complete transfer.
-
Clean-up: Immediately clean any spills within the fume hood using appropriate methods (see Section 6).
Preparing Solutions:
-
Solvent Addition: In the fume hood, slowly add the solvent to the vessel containing the solid compound.
-
Dissolution: Stir the mixture gently to facilitate dissolution. If necessary, use a sonicator or a stir plate, ensuring the vessel is appropriately covered to prevent splashing.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[10]
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste, including contaminated weigh boats and paper towels, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and organic solutions containing 3-(1H-indazol-7-yl)propanoic acid in separate, compatible, and clearly labeled hazardous waste containers.[8][11] Acidic waste should be stored in appropriate plastic containers.[11]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
Neutralization of Acidic Waste:
For small quantities of acidic waste, neutralization may be an option before disposal, but always adhere to your institution's specific guidelines. A general procedure for neutralization involves the slow addition of a weak base (e.g., sodium bicarbonate) to the acidic solution with constant stirring.[12] This process should be carried out in a fume hood, as it may generate gas. The final pH should be checked to ensure it is within the acceptable range for disposal.
dot
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. mpbio.com [mpbio.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. sams-solutions.com [sams-solutions.com]
- 7. falseguridad.com [falseguridad.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. hsa.ie [hsa.ie]
- 10. Types of Acid Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 11. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
